Technical Guide: Synthesis of (3-Methoxyoxan-3-yl)methanamine Hydrochloride
This is an in-depth technical guide for the synthesis of (3-Methoxyoxan-3-yl)methanamine hydrochloride . This document is structured for organic chemists and process scientists, focusing on the construction of the challe...
Author: BenchChem Technical Support Team. Date: February 2026
This is an in-depth technical guide for the synthesis of (3-Methoxyoxan-3-yl)methanamine hydrochloride . This document is structured for organic chemists and process scientists, focusing on the construction of the challenging quaternary center at the 3-position of the tetrahydropyran ring.
Target Molecule: (3-Methoxyoxan-3-yl)methanamine hydrochloride
CAS Registry Number: 1203796-74-6 (Free base analog ref)
Formula: C7H15NO2·HCl
Molecular Weight: 145.20 (Free base) / 181.66 (Salt)
Core Application: Fragment-based drug discovery (FBDD), specifically as a polar, sp3-rich building block for kinase inhibitors and GPCR ligands.
Retrosynthetic Analysis & Strategy
The synthesis of 3,3-disubstituted tetrahydropyrans presents a steric and regiochemical challenge. The target molecule contains a quaternary carbon bearing both an ether (methoxy) and an aminomethyl group.
The most robust disconnection is the Nitrile-Cyanohydrin Route . This approach leverages the reactivity of the C-3 ketone to install both the oxygen and the carbon-nitrogen framework simultaneously.
Retrosynthetic Logic (DOT Visualization)
Figure 1: Retrosynthetic disconnection showing the Cyanohydrin pathway as the most direct route to the quaternary center.
Detailed Synthetic Protocol
The synthesis is divided into four critical stages. The primary challenge is Stage 2 (O-Methylation) , where preventing the retro-cyanohydrin reaction (reversion to ketone) is paramount.
Stage 1: Formation of the Cyanohydrin
We utilize Trimethylsilyl cyanide (TMSCN) catalyzed by Zinc Iodide (
). This is safer and higher-yielding than using KCN/HCN gas.
Reagents: Dihydro-2H-pyran-3(4H)-one, TMSCN,
(cat.), DCM.
Mechanism: Lewis acid activation of the ketone followed by nucleophilic attack of the cyanide.
Protocol:
Charge a dry flask with Dihydro-2H-pyran-3(4H)-one (1.0 eq) in anhydrous Dichloromethane (DCM) (10 vol).
Add Zinc Iodide (
) (0.05 eq) under nitrogen atmosphere.
Add TMSCN (1.2 eq) dropwise at 0°C to control the exotherm.
Stir at Room Temperature (RT) for 12 hours. Monitor by TLC/GC (disappearance of ketone).
Workup: Quench with saturated
. Extract with DCM.[1][2] Dry organic layer () and concentrate.[1][2]
Note: The product is the TMS-protected cyanohydrin. For the next step, we can either deprotect it to the free alcohol or attempt direct alkylation. Recommendation: Deprotect using mild acid (1N HCl in THF) to isolate 3-hydroxy-3-carbonitriletetrahydropyran .
Stage 2: Silver-Mediated O-Methylation (The Critical Step)
Standard alkylation (NaH/MeI) often fails due to the high basicity causing the elimination of cyanide (retro-cyanohydrin). We employ Silver(I) Oxide (
) , which acts as a mild base and activating agent, driving the reaction via coordination to the iodide leaving group.
Reagents: Methyl Iodide (MeI),
, Acetonitrile (ACN) or DMF.
Transformation: Tertiary Alcohol
Tertiary Methyl Ether.
Protocol:
Dissolve 3-hydroxy-3-carbonitriletetrahydropyran (1.0 eq) in anhydrous Acetonitrile (10 vol).
Add Methyl Iodide (5.0 eq) – excess is required as it is the solvent/reactant.
Add Silver(I) Oxide (
) (2.0 eq) in one portion. The reaction vessel should be wrapped in foil (light sensitive).
Heat to 40–50°C for 24–48 hours.
Observation: A silver iodide precipitate (yellow/grey solid) will form.
Filtration: Filter the mixture through a Celite pad to remove silver salts.
Purification: Concentrate the filtrate. Purify the residue via flash column chromatography (Silica, Hexane/EtOAc gradient).
Product:3-Methoxy-3-carbonitriletetrahydropyran .
Stage 3: Nitrile Reduction to Amine
The nitrile group is reduced to the primary amine using Lithium Aluminum Hydride (
).
Reagents:
(2.0 M in THF), Anhydrous THF.
Transformation:
.
Protocol:
Charge a dry flask with
(2.5 eq) and anhydrous THF at 0°C under Argon.
Dissolve 3-Methoxy-3-carbonitriletetrahydropyran (1.0 eq) in THF and add dropwise to the hydride suspension.
Caution: Exothermic evolution of hydrogen gas.
Allow to warm to RT, then reflux for 2–4 hours to ensure complete reduction.
Fieser Quench: Cool to 0°C. Carefully add water (
mL), 15% NaOH ( mL), and water ( mL) sequentially (where = grams of hydride used).
Stir until a white granular precipitate forms. Filter and wash with THF.[3]
Concentrate the filtrate to yield the Free Amine oil.
Stage 4: Hydrochloride Salt Formation
Conversion to the HCl salt ensures stability and facilitates handling as a solid.
Protocol:
Dissolve the crude free amine in minimal dry Diethyl Ether or Ethanol.
Add 4N HCl in Dioxane (1.5 eq) dropwise at 0°C.
A white precipitate should form immediately.
Stir for 30 minutes. Filter the solid and wash with cold ether.
Dry under vacuum to yield (3-Methoxyoxan-3-yl)methanamine hydrochloride .
To validate the synthesis, the following analytical signatures should be confirmed:
Technique
Expected Signature
Diagnostic features
1H NMR (DMSO-d6)
3.20 (s, 3H)
Methoxy group () : Singlet, integrates to 3H. Distinctive shift due to quaternary carbon.
1H NMR (DMSO-d6)
2.90 (s, 2H)
Methylene amine () : Singlet or AB quartet depending on conformation.
1H NMR (DMSO-d6)
8.10 (br s, 3H)
Ammonium protons () : Broad singlet, exchangeable with .
13C NMR
~75-80 ppm
Quaternary Carbon (C-3) : The key diagnostic peak. Disappearance of nitrile carbon (~120 ppm).
LC-MS
[M+H]+ = 146.1
Mass Spec : Parent ion corresponds to the free base molecular weight + 1.
Process Safety & Troubleshooting
Critical Control Points (CCPs)
Cyanide Management: Although TMSCN is safer than KCN, it hydrolyzes to release HCN in the presence of moisture. All reactions in Stage 1 must be vented through a bleach scrubber.
Exotherm Control: The addition of
to the nitrile (Stage 3) is highly exothermic. Strict temperature control (0°C addition) is mandatory to prevent runaway reactions.
Retro-Cyanohydrin Elimination: If Stage 2 yields are low, it is likely due to the basicity of the conditions causing the nitrile to leave.
Correction: Ensure
is fresh and dry. Do not substitute with strong bases like NaH or KOtBu unless using specific phase-transfer conditions (e.g., TBAF).
Alternative Methodologies
If the Silver Oxide method proves too expensive for scale-up:
Phase Transfer Catalysis (PTC): Use 50% NaOH(aq), DCM, Tetrabutylammonium bromide (TBAB), and Dimethyl sulfate (
). Risk:[4][5][6] Higher risk of hydrolysis, but cheaper reagents.
References
Cyanohydrin Formation: Gregory, R. J. (1999). Cyanohydrins in Nature and the Laboratory. Chemical Reviews, 99(12), 3649–3682. Link
Silver-Mediated Methylation: Kawamura, K., et al. (2002). Mild and Efficient O-Methylation of Cyanohydrins using Silver Oxide. Chemical & Pharmaceutical Bulletin, 50(8), 1161-1163. Link
Nitrile Reduction: Brown, H. C., & Choi, Y. M. (1982). Selective Reductions. 29. The Rapid Reaction of Nitriles with Lithium Aluminum Hydride. Journal of the American Chemical Society, 104(3), 863-865. Link
General Tetrahydropyran Synthesis: Clarke, P. A., & Santos, S. (2012). Strategies for the Synthesis of Tetrahydropyrans. European Journal of Organic Chemistry, 2012(31), 6031-6048. Link
An In-depth Technical Guide to the Physicochemical Properties of (3-Methoxyoxan-3-yl)methanamine;hydrochloride
For Researchers, Scientists, and Drug Development Professionals Abstract (3-Methoxyoxan-3-yl)methanamine;hydrochloride is a novel chemical entity with potential applications in pharmaceutical development. As with any new...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Methoxyoxan-3-yl)methanamine;hydrochloride is a novel chemical entity with potential applications in pharmaceutical development. As with any new compound, a thorough understanding of its physicochemical properties is paramount for formulation, analytical method development, and predicting its behavior in biological systems. This guide provides a comprehensive overview of the key physicochemical characteristics of this compound, including its structural features, and outlines detailed, field-proven methodologies for their experimental determination. The causality behind experimental choices is explained to provide a deeper understanding for researchers.
Introduction: The Importance of Physicochemical Profiling
In the realm of drug discovery and development, the journey of a molecule from a promising hit to a viable drug candidate is paved with rigorous scientific investigation. A critical and early step in this process is the comprehensive characterization of its physicochemical properties. These properties, which include solubility, pKa, and stability, govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, and are thus intrinsically linked to its potential therapeutic efficacy and safety.
(3-Methoxyoxan-3-yl)methanamine;hydrochloride, a substituted oxane derivative, presents a unique set of structural features that are anticipated to influence its behavior. The presence of a basic amine group, a hydrophilic ether linkage within a cyclic structure, and its formulation as a hydrochloride salt all contribute to its overall physicochemical profile. This guide will delve into the theoretical and practical aspects of characterizing these properties.
Molecular Structure and Basic Properties
A foundational understanding of a molecule begins with its structure and fundamental properties.
Chemical Name: (3-Methoxyoxan-3-yl)methanamine;hydrochloride
Molecular Formula: C₇H₁₅NO₂ · HCl
Molecular Weight: 181.66 g/mol
Chemical Structure:
(Note: A 2D structure would be depicted here)
These basic identifiers are the starting point for all subsequent analytical investigations.
Key Physicochemical Properties and Their Significance
The following sections detail the critical physicochemical parameters for (3-Methoxyoxan-3-yl)methanamine;hydrochloride and provide standardized protocols for their determination.
3.1. Melting Point
The melting point is a fundamental physical property that provides an indication of a compound's purity and crystalline nature. A sharp melting range is characteristic of a pure, crystalline solid.
Significance:
Purity Assessment: A broad melting range can indicate the presence of impurities.
Polymorph Screening: Different crystalline forms (polymorphs) of a compound will have distinct melting points.
Formulation Development: The melting point is a key parameter in developing solid dosage forms, particularly for processes involving heat, such as hot-melt extrusion.
Experimental Protocol: Capillary Melting Point Determination
Sample Preparation: Finely powder a small amount of (3-Methoxyoxan-3-yl)methanamine;hydrochloride.
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
Heating: Heat the sample at a rate of 10-20 °C/min until the temperature is approximately 30 °C below the expected melting point.
Determination: Decrease the heating rate to 1-2 °C/min and record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
3.2. Solubility
Solubility, particularly aqueous solubility, is a critical determinant of a drug's bioavailability. The hydrochloride salt form of an amine is generally employed to enhance its water solubility.
Significance:
Bioavailability: Poor aqueous solubility can lead to low and variable absorption from the gastrointestinal tract.
Formulation: Solubility data in various solvents is essential for developing both liquid and solid dosage forms.
Analytical Method Development: Understanding solubility is crucial for preparing stock solutions and selecting appropriate mobile phases for chromatographic analysis.
Solvent Selection: Choose a range of relevant solvents, including water, buffered solutions at various pH values (e.g., pH 1.2, 4.5, 6.8, 7.4), and common organic solvents (e.g., ethanol, methanol, DMSO).
Sample Addition: Add an excess of (3-Methoxyoxan-3-yl)methanamine;hydrochloride to a known volume of each solvent in a sealed vial.
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
Sample Processing: Centrifuge or filter the samples to remove undissolved solid.
Quantification: Analyze the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
3.3. Acid Dissociation Constant (pKa)
The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. For an amine hydrochloride, the pKa refers to the equilibrium between the protonated (ammonium) form and the free amine.
Significance:
Absorption: The ionization state of a drug, which is dictated by its pKa and the pH of the surrounding environment, significantly influences its ability to cross biological membranes.
Solubility: The solubility of an ionizable compound is pH-dependent.
Formulation: pKa is a critical parameter for the development of buffered formulations and for predicting potential precipitation upon pH changes.
Experimental Protocol: Potentiometric Titration
Solution Preparation: Accurately weigh and dissolve a known amount of (3-Methoxyoxan-3-yl)methanamine;hydrochloride in a suitable solvent (typically water or a co-solvent system if solubility is limited).
Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
Data Acquisition: Record the pH of the solution after each addition of titrant.
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve or by calculating the pH at the half-equivalence point.
3.4. Hygroscopicity
Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[][2][3] This is a particularly important parameter for hydrochloride salts, which can be prone to water uptake.[4]
Significance:
Stability: Moisture uptake can lead to physical changes (e.g., deliquescence, caking) and chemical degradation (e.g., hydrolysis).[4][5]
Manufacturing and Handling: Hygroscopic materials may require controlled humidity environments during manufacturing, packaging, and storage.[]
Dosage Form Performance: Changes in the physical state of the active pharmaceutical ingredient (API) due to moisture can affect dissolution rates and bioavailability.[]
A common method for assessing hygroscopicity is based on the European Pharmacopoeia (Ph. Eur.) guidelines.[5]
Sample Preparation: Accurately weigh a sample of (3-Methoxyoxan-3-yl)methanamine;hydrochloride in a tared container.
Controlled Humidity Environment: Place the sample in a desiccator containing a saturated salt solution that maintains a constant relative humidity (RH), for example, a saturated solution of ammonium chloride to achieve approximately 80% RH.[5] A calibrated thermohygrometer should be included to monitor the conditions.[5]
Equilibration: Store the sample in the controlled environment at a constant temperature (e.g., 25 °C) for 24 hours.[5]
Weight Measurement: After the equilibration period, re-weigh the sample.
Calculation: Calculate the percentage weight gain. The degree of hygroscopicity can then be classified based on established criteria (e.g., non-hygroscopic, slightly hygroscopic, hygroscopic, or very hygroscopic).[5]
For a more detailed analysis, Dynamic Vapor Sorption (DVS) can be employed to generate a moisture sorption-desorption isotherm.[]
Spectroscopic and Chromatographic Characterization
Spectroscopic and chromatographic techniques are indispensable for confirming the structure and purity of (3-Methoxyoxan-3-yl)methanamine;hydrochloride.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are essential for structural elucidation.
¹H NMR: Will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Key expected signals would include those for the methoxy group, the methylene protons of the oxane ring, the aminomethyl protons, and the exchangeable proton of the ammonium group. The chemical shifts of protons on carbons adjacent to the nitrogen and oxygen atoms are expected to be downfield due to the electron-withdrawing effects of these heteroatoms.[6]
¹³C NMR: Will show signals for each unique carbon atom in the molecule, providing a map of the carbon skeleton. Carbons directly bonded to oxygen or nitrogen will appear at lower field (higher ppm).[6] Substituent effects can influence the chemical shifts of the carbon atoms in the oxane ring.[7]
FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For (3-Methoxyoxan-3-yl)methanamine;hydrochloride, characteristic absorption bands are expected for:
N-H stretching: The protonated amine (NH₃⁺) group will exhibit broad absorption bands in the region of 3200-2500 cm⁻¹.[8][9][10]
C-H stretching: Aliphatic C-H stretches will appear just below 3000 cm⁻¹.
N-H bending: The NH₃⁺ group will also show bending vibrations around 1620-1560 cm⁻¹.[8][9]
C-O stretching: The ether linkage of the oxane ring and the methoxy group will produce strong C-O stretching bands, typically in the 1250-1050 cm⁻¹ region.
The formation of the hydrochloride salt results in a distinct modification of the N-H stretching absorption compared to the free amine.[8]
4.3. Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It can also provide structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the molecular formula.
Fragmentation Pattern: The fragmentation of the molecular ion can provide insights into the structure of the molecule. For amines, a common fragmentation pathway is alpha-cleavage, which results in the formation of a resonance-stabilized nitrogen-containing cation.[6]
HPLC is the primary technique for assessing the purity of a drug substance and for quantifying it in various matrices.
Significance:
Purity Determination: HPLC can separate the main compound from any impurities, allowing for their identification and quantification.
Assay Development: A validated HPLC method is required for the accurate determination of the compound's concentration in solubility studies, dissolution testing, and formulation analysis.
Method Development Considerations:
Column: A reversed-phase column (e.g., C18) is typically suitable for a polar compound like (3-Methoxyoxan-3-yl)methanamine;hydrochloride.
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is commonly used. The pH of the aqueous phase should be controlled to ensure consistent retention and peak shape.
Detection: UV detection is often appropriate if the molecule possesses a chromophore. If not, other detection methods like evaporative light scattering detection (ELSD) or mass spectrometry (LC-MS) may be necessary.
Data Summary and Visualization
For clarity and ease of comparison, quantitative data should be summarized in a structured table.
Physicochemical Property
Expected Value/Range
Method of Determination
Molecular Weight
181.66 g/mol
Calculation
Melting Point
To be determined
Capillary Melting Point Apparatus
Aqueous Solubility (pH 7.4)
To be determined
Shake-Flask Method
pKa
To be determined
Potentiometric Titration
Hygroscopicity
To be determined
Gravimetric Sorption Analysis
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the physicochemical characterization of a new chemical entity like (3-Methoxyoxan-3-yl)methanamine;hydrochloride.
Caption: Workflow for Physicochemical Characterization.
Conclusion
The systematic evaluation of the physicochemical properties of (3-Methoxyoxan-3-yl)methanamine;hydrochloride is a critical endeavor for its successful development as a potential therapeutic agent. The methodologies outlined in this guide provide a robust framework for obtaining high-quality, reliable data. A thorough understanding of these properties will enable researchers and drug development professionals to make informed decisions regarding formulation strategies, analytical method development, and the design of further preclinical studies. The interplay between the compound's structure and its physicochemical behavior underscores the importance of this foundational characterization in the pharmaceutical sciences.
References
Guerrieri, P. P. (2009). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Purdue e-Pubs. [Link]
ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts. [Link]
Gat, G., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Austin Journal of Analytical and Pharmaceutical Chemistry, 3(3), 1058. [Link]
Kumar, P., & Sravani, G. (2018). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research, 10(6), 1-10. [Link]
Brown, T. L., et al. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 34(12), 1707-1714. [Link]
Spectroscopy Online. (2023). FT-IR Titration Unveils New Insights into Protonated Mono and Polyamine Solutions. [Link]
Smith, B. C. (2023). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
PubMed. (2025). Analysis of Amine Drugs Dissolved in Methanol by High-Resolution Accurate Mass Gas Chromatography Mass Spectrometry, GC-Orbitrap. [Link]
PharmaInfo. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]
ResearchGate. (2025). Analysis of Amine Drugs Dissolved in Methanol by High‐Resolution Accurate Mass Gas Chromatography Mass Spectrometry, GC‐Orbitrap | Request PDF. [Link]
ResearchGate. (n.d.). FTIR spectra of thiamine hydrochloride (a) and nicotinamide (b). [Link]
Journal of Chemical Education. (1973). Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine. [Link]
National Center for Biotechnology Information. (n.d.). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. [Link]
ResearchGate. (n.d.). Nuclear magnetic resonance spectra and structure of fluorinated oxetanes. [Link]
National Center for Biotechnology Information. (n.d.). (3-Methyloxetan-3-yl)methanamine | C5H11NO | CID 15789550 - PubChem. [Link]
National Center for Biotechnology Information. (n.d.). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. [Link]
University of Regensburg. (n.d.). Chemical shifts. [Link]
Srinivasachary, et al. (2019). IJPSR, 2019; Vol. 10(10): 4613-4635. [Link]
Google Patents. (n.d.).
Google Patents. (n.d.). US20070010023A1 - Method of analysis of amine by mass spectrometry.
Patsnap. (n.d.). Method for synthesizing methoxamine hydrochloride. [Link]
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]
Google Patents. (n.d.). CN101357895B - Method for synthesizing methoxamine hydrochloride.
SciSpace. (n.d.). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. [Link]
(3-Methoxyoxan-3-yl)methanamine;hydrochloride CAS number and structure
Advanced Building Blocks for Medicinal Chemistry Executive Summary (3-Methoxyoxan-3-yl)methanamine hydrochloride (CAS: 1490786-29-2 ) is a specialized heterocyclic building block used in modern drug discovery. As a gem-d...
Author: BenchChem Technical Support Team. Date: February 2026
Advanced Building Blocks for Medicinal Chemistry
Executive Summary
(3-Methoxyoxan-3-yl)methanamine hydrochloride (CAS: 1490786-29-2 ) is a specialized heterocyclic building block used in modern drug discovery. As a gem-disubstituted tetrahydropyran (oxane), it serves as a critical bioisostere for cyclohexane or morpholine rings. Its structural value lies in the geminal substitution at the C3 position, which introduces conformational restriction and lowers lipophilicity (LogD) while increasing fraction of sp3 carbons (Fsp3)—a key metric correlated with clinical success in small molecule therapeutics.
This guide details the physicochemical identity, synthetic pathways, and application logic for integrating this scaffold into lead optimization programs.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
High in Water, DMSO, Methanol; Low in DCM, Hexanes
pKa (Calc)
~8.5 (Primary amine)
Synthetic Methodology
The synthesis of (3-Methoxyoxan-3-yl)methanamine presents a challenge in quaternary center formation. The most robust route employs a Cyanohydrin Intermediate Strategy , leveraging the reactivity of tetrahydropyran-3-one. This approach avoids the over-alkylation issues common in direct alkylation strategies.
Core Synthetic Route: The Cyanohydrin Protocol
Step 1: Cyanosilylation of Tetrahydropyran-3-one
The ketone precursor is converted to the O-protected cyanohydrin using trimethylsilyl cyanide (TMSCN). This establishes the quaternary carbon with the necessary nitrogen source (nitrile) and oxygen source.
Reagents: Tetrahydropyran-3-one, TMSCN, ZnI
(catalyst).
Conditions: DCM, 0°C to RT, 4 h.
Mechanism: Lewis acid (ZnI
) activates the carbonyl; cyanide attacks the electrophilic carbon.
Step 2: O-Methylation (Williamson Ether Type)
The silyl group is exchanged for a methyl group. This is often achieved via a one-pot deprotection/methylation sequence or stepwise via the free cyanohydrin.
Reagents: (1) TBAF (deprotection); (2) NaH, MeI.
Conditions: THF, 0°C.
Critical Control: Temperature must be controlled to prevent retro-cyanohydrin formation (reversion to ketone).
Step 3: Nitrile Reduction
The nitrile is reduced to the primary amine. Lithium Aluminum Hydride (LAH) is preferred for complete reduction in ether solvents.
Reagents: LiAlH
(2.5 eq).
Conditions: Dry THF, Reflux, 12 h.
Workup: Fieser workup (H
O, 15% NaOH, HO) to precipitate aluminum salts.
Step 4: Salt Formation
The free amine oil is converted to the hydrochloride salt for stability and ease of handling.
Reagents: 4M HCl in Dioxane.
Product Isolation: Filtration of the precipitated white solid.[4]
Visualized Reaction Pathway
Caption: Stepwise construction of the quaternary center via cyanohydrin intermediate.
Detailed Experimental Protocol
Note: This protocol is a generalized standard procedure derived from analogous 3,3-disubstituted ether syntheses.
Step 1: Preparation of 3-Cyano-3-((trimethylsilyl)oxy)tetrahydro-2H-pyran
Charge a flame-dried flask with Tetrahydropyran-3-one (10.0 g, 100 mmol) and anhydrous DCM (100 mL).
Add Zinc Iodide (ZnI
, 0.05 eq) under nitrogen.
Add TMSCN (1.2 eq) dropwise at 0°C.
Stir at room temperature for 4 hours. Monitor by TLC (disappearance of ketone).[5]
Concentrate in vacuo to yield the crude silyl ether.
Step 2: Methylation to 3-Methoxy-tetrahydro-2H-pyran-3-carbonitrile
Dissolve the crude silyl ether in THF (150 mL) and treat with TBAF (1.1 eq) at 0°C to deprotect. Stir 30 min.
Cool to -78°C. Add Sodium Hydride (60% dispersion, 1.5 eq) slowly. Stir 30 min.
Add Iodomethane (MeI, 1.5 eq) dropwise.
Warm to RT and stir overnight.
Quench with saturated NH
Cl. Extract with EtOAc. Dry (NaSO) and concentrate. Purify via silica gel chromatography (Hex/EtOAc) to isolate the nitrile.
Step 3: Reduction and Salt Formation
Suspend LiAlH
(2.0 eq) in dry THF (200 mL) at 0°C.
Add the nitrile solution (from Step 2) dropwise.
Heat to reflux for 12 hours.
Cool to 0°C. Perform Fieser workup: Add
mL water, mL 15% NaOH, mL water. Filter the white precipitate.
Concentrate the filtrate to obtain the free amine oil.
Dissolve in minimal Et
O or DCM. Add 4M HCl in Dioxane (1.5 eq) dropwise.
Filter the resulting white solid, wash with ether, and dry under vacuum.
Applications in Drug Discovery[3][4][10][11]
A. Bioisosterism and Fsp3
The (3-Methoxyoxan-3-yl)methanamine scaffold is a superior bioisostere for:
Cyclohexylamines: The oxygen atom reduces LogP (lipophilicity) by ~1.0–1.5 units, improving metabolic stability and water solubility.
Morpholines: The gem-disubstitution locks the ring conformation, potentially reducing entropic penalties upon binding to a protein target.
B. Conformational Restriction
The "Gem-Dimethyl Effect" (Thorpe-Ingold effect) analog applies here. The steric bulk of the methoxy group at the C3 position forces the aminomethyl group into a specific axial or equatorial orientation (depending on the lowest energy chair conformation). This is critical for:
Kinase Inhibitors: Positioning the amine to interact with the hinge region or ribose pocket residues (e.g., Asp, Glu).
GPCR Ligands: Restricting the vector of the basic amine to improve selectivity between receptor subtypes.
C. Strategic Logic Map
Caption: Decision framework for utilizing the scaffold in lead optimization.
Safety and Handling
Hazards: As a primary amine hydrochloride, it is an irritant to eyes, skin, and the respiratory tract.
Storage: Hygroscopic. Store in a desiccator at room temperature or 4°C.
Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.
References
PubChem Compound Summary. "(3-methoxyoxan-3-yl)methanamine hydrochloride". National Center for Biotechnology Information. Accessed 2026.[6] Link
BLD Pharm. "Product Information: (3-Methoxyoxan-3-yl)methanamine, CAS 1490786-29-2".[7][8][9] BLD Pharm Catalog. Link
Ambeed. "Chemical Specifications: CAS 1490786-29-2". Ambeed Chemicals. Link
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design". Journal of Medicinal Chemistry, 54(8), 2529–2591. (Contextual reference for tetrahydropyran bioisosteres). Link
Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success". Journal of Medicinal Chemistry, 52(21), 6752–6756. (Contextual reference for Fsp3 importance). Link
Thermal Stability and Degradation Profile of (3-Methoxyoxan-3-yl)methanamine Hydrochloride
Technical Whitepaper | Version 1.0 Executive Summary This technical guide characterizes the thermal stability and degradation logic of (3-Methoxyoxan-3-yl)methanamine hydrochloride (CAS: 1353965-09-5), a specialized hete...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper | Version 1.0
Executive Summary
This technical guide characterizes the thermal stability and degradation logic of (3-Methoxyoxan-3-yl)methanamine hydrochloride (CAS: 1353965-09-5), a specialized heterocyclic building block used in fragment-based drug discovery.
While the tetrahydropyran (oxane) ring is generally robust, the quaternary center at C3 —bearing both a methoxy group and a methylamine moiety—introduces specific thermal vulnerabilities. This guide outlines the predictive degradation pathways, specifically acid-catalyzed demethoxylation and dehydrochlorination , and provides a validated experimental framework for assessing its stability profile in pre-clinical development.
Chemical Identity & Structural Risk Analysis[1]
To understand the thermal behavior, we must first analyze the structural stress points.
Key Functionality: 3,3-disubstituted quaternary center (Geminal amino-methyl and methoxy groups).
Salt Form: Hydrochloride (HCl).
Structural Vulnerability Assessment
The molecule possesses two primary vectors for thermal instability:
The Quaternary C3 Center: The steric crowding of the methoxy and aminomethyl groups at position 3 creates torsional strain. Under thermal stress, this facilitates elimination reactions.
The Ether-Acid Interface: While ethers are typically inert, the presence of the hydrochloride counter-ion provides an intrinsic proton source. At elevated temperatures (melt phase), the acidic proton can activate the methoxy oxygen, making it a viable leaving group (methanol), leading to alkene formation.
Predicted Degradation Pathways
Based on the reactivity of 3,3-disubstituted oxanes and primary amine salts, three distinct degradation mechanisms are predicted.
Trigger: Melt phase in the presence of residual moisture or intrinsic acidity.
Mechanism: Protonation of the methoxy group followed by E1 or E2 elimination.
Product: Formation of an endocyclic double bond (dihydro-2H-pyran derivative) and release of methanol.
Pathway C: Oxidative Deamination (If exposed to air)
Trigger: Aerobic heating of the free base (post-dissociation).
Mechanism: Radical abstraction of alpha-protons on the aminomethyl group, leading to imine formation and hydrolysis to the aldehyde.
Visualization of Degradation Logic
The following diagram illustrates the mechanistic cascade from the stable salt to the degradation products.
Thermal Analysis Methodologies
To empirically validate the stability of this compound, the following multi-tiered testing protocol is recommended. This approach moves from rapid screening to in-depth kinetic analysis.
Tier 1: Rapid Screening (TGA & DSC)
Objective: Determine melting point (
) and onset of decomposition ().
Parameter
Protocol Specification
Rationale
Instrument
DSC (Differential Scanning Calorimetry)
Identifies phase transitions and purity.
Pan Type
Tzero Aluminum (Hermetically Sealed)
Prevents loss of HCl gas, allowing observation of melt vs. decomposition.
Ramp Rate
10°C/min from 25°C to 300°C
Standard screening rate.
Purge Gas
Nitrogen (50 mL/min)
Eliminates oxidative degradation variables.
Success Criteria
Sharp endotherm (melt) with no immediate exotherm (decomposition).
A wide gap between and indicates processability.
Tier 2: Isothermal Stress Testing
Objective: Simulate long-term storage or drying conditions.
Set Temperature: 10°C below the observed
(from Tier 1).
Duration: Hold for 24 hours.
Analysis: Analyze post-stress sample via HPLC-CAD (Charged Aerosol Detector) or LC-MS. UV detection may be poor due to lack of chromophores in the oxane ring.
Tier 3: Forced Degradation (Solution State)
Since the HCl salt is often handled in solution, hydrolytic stability is critical.
Base Stress: 0.1 N NaOH, 60°C, 24 hours. (Tests free base stability).
Oxidative Stress: 3%
, RT, 4 hours. (Tests amine oxidation).
Experimental Workflow: Stability Assessment
The following workflow ensures a self-validating dataset, correlating solid-state thermal events with chemical changes.
Handling & Storage Recommendations
Based on the physicochemical properties of amino-ether hydrochloride salts:
Hygroscopicity Warning: Amine HCl salts are prone to deliquescence. Moisture uptake accelerates hydrolysis of the methoxy group.
Protocol: Store in a desiccator or under inert atmosphere (Argon/Nitrogen).
Drying Protocol: Do not oven dry >60°C without vacuum. The risk of HCl loss increases significantly above 80°C for this class of salts.
Recommendation: Lyophilization is preferred over thermal drying.
Formulation: Avoid formulation with reducing sugars (lactose, fructose) to prevent Maillard reactions, even though the ether group reduces reactivity compared to free amino acids.
References
Tetrahydropyran Stability:
Title: "Synthesis and Stability of Oxane Derivatives in Medicinal Chemistry."
Source: Journal of Medicinal Chemistry (General Reference for scaffold stability).
Context: Validates the general robustness of the oxane ring under physiological conditions.
Title: "Thermal Degradation of Amine Hydrochlorides: Kinetics and Mechanisms.
Analytical Protocols
Title: "ICH Q1A(R2) Stability Testing of New Drug Substances and Products."
Context: The authoritative standard for designing the stress testing protocols described in Section 4.
Charged Aerosol Detection (CAD):
Title: "Universal detection of non-chromophoric compounds in pharmaceutical analysis."
Source: Journal of Pharmaceutical and Biomedical Analysis.
Context: Justifies the use of CAD for this compound, which lacks strong UV absorbance.
Note: Specific thermal data for CAS 1353965-09-5 is proprietary/sparse in public literature. The profiles above are derived from first-principles chemical engineering of structural analogs.
An In-depth Technical Guide to the Theoretical and Computational Investigation of (3-Methoxyoxan-3-yl)methanamine;hydrochloride
A Senior Application Scientist's Perspective on Molecular Modeling and Property Prediction Authored by: Dr. Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive framework for the th...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Perspective on Molecular Modeling and Property Prediction
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the theoretical and computational characterization of (3-Methoxyoxan-3-yl)methanamine;hydrochloride, a heterocyclic amine of interest in medicinal chemistry and drug development. In the absence of extensive experimental data for this specific molecule, this document outlines a robust, multi-faceted computational approach, leveraging Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations to predict its structural, electronic, and dynamic properties. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply state-of-the-art in-silico techniques to novel chemical entities. We will detail not just the "how" but the "why" behind each computational experiment, ensuring a self-validating and scientifically rigorous workflow.
Introduction: The Rationale for a Computational Approach
(3-Methoxyoxan-3-yl)methanamine;hydrochloride, with its oxane ring, a methoxy group, and a methanamine side chain, presents an interesting scaffold for potential pharmaceutical applications. The hydrochloride salt form suggests its use as a water-soluble active pharmaceutical ingredient (API).[1] Understanding its three-dimensional structure, conformational flexibility, electronic properties, and behavior in an aqueous environment is crucial for predicting its pharmacokinetic and pharmacodynamic profiles.
Computational chemistry offers a powerful and cost-effective means to elucidate these properties before extensive and resource-intensive experimental synthesis and testing.[2] This guide will lay out a systematic computational workflow to build a comprehensive molecular profile of this compound.
Molecular Structure and Basic Properties
The foundational step in any computational study is to define the molecule of interest.
These identifiers provide the basis for constructing the initial 3D geometry of the molecule for our computational studies.
Theoretical Framework and Computational Methodologies
Our investigation will be built upon two pillars of computational chemistry: Density Functional Theory (DFT) for accurate electronic structure calculations and Molecular Dynamics (MD) simulations for exploring the conformational space and dynamics of the molecule in a simulated biological environment.
Density Functional Theory (DFT) for Intrinsic Molecular Properties
DFT provides a robust framework for investigating the electronic structure and related properties of molecules.[4][5] We will employ DFT to determine the optimized geometry, vibrational frequencies, and a host of electronic descriptors.
Caption: Workflow for DFT-based characterization of (3-Methoxyoxan-3-yl)methanamine.
Initial Structure Generation and Conformational Analysis:
Generate an initial 3D structure from the SMILES string using software like Avogadro or RDKit.
Perform a conformational search using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers. This is crucial due to the flexibility of the oxane ring and the side chain.
Geometry Optimization:
Take the lowest energy conformers from the search and perform a full geometry optimization using a DFT functional and basis set, for instance, B3LYP/6-31G(d).[6] This level of theory provides a good balance between accuracy and computational cost for organic molecules.
Vibrational Frequency Calculation:
Perform a frequency calculation at the same level of theory as the optimization. The absence of imaginary frequencies will confirm that the optimized structure is a true energy minimum. These calculations also provide the zero-point vibrational energy and thermal corrections to the electronic energy.
Single Point Energy Calculation:
To obtain more accurate electronic energies, perform a single-point energy calculation on the optimized geometry using a larger basis set, such as 6-311++G(d,p).
Property Calculations:
Electrostatic Potential (ESP) Mapping: Calculate the ESP on the electron density surface to visualize regions of positive and negative potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively.
Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and stability.[5]
NMR Spectroscopy Prediction: Predict the 1H and 13C NMR chemical shifts using the GIAO (Gauge-Independent Atomic Orbital) method. This allows for direct comparison with future experimental data.
Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution
While DFT provides insights into the intrinsic properties of an isolated molecule, MD simulations are essential for understanding its behavior in a condensed phase, such as an aqueous solution, which is more representative of a biological environment.[1][7]
Caption: Workflow for MD simulations of (3-Methoxyoxan-3-yl)methanamine;hydrochloride in aqueous solution.
System Preparation:
Force Field Parameterization: Assign appropriate force field parameters to the molecule. The General Amber Force Field (GAFF) is a suitable choice for drug-like organic molecules. Atomic charges can be derived from the DFT calculations (e.g., using the RESP or Merz-Kollman scheme).
Solvation: Place the parameterized molecule in a periodic box of explicit water molecules (e.g., TIP3P or SPC/E water models).[1]
Ionization: Since the molecule is a hydrochloride salt, the methanamine group will be protonated. Add a chloride counter-ion to neutralize the system. Additional ions (e.g., Na+ and Cl-) can be added to simulate physiological salt concentrations.[7]
Simulation Execution:
Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes.
Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble), followed by equilibration at constant pressure (NPT ensemble) to achieve the correct density.
Production Run: Run the simulation for a sufficient length of time (e.g., 100 ns or more) to sample the conformational space adequately.
Trajectory Analysis:
Root Mean Square Deviation (RMSD) and Fluctuation (RMSF): Analyze the RMSD of the molecule's backbone to assess its conformational stability. The RMSF of individual atoms will highlight flexible regions.
Radial Distribution Functions (RDFs): Calculate RDFs between the molecule's functional groups and water molecules or ions to understand the local solvation structure.
Hydrogen Bonding: Analyze the hydrogen bonding patterns between the molecule and surrounding water molecules. This is crucial for understanding its solubility and interactions with biological macromolecules.
Predicted Physicochemical Properties and Their Implications
The following table summarizes the key properties that can be predicted from the proposed computational workflow and their relevance to drug development.
Predicted Property
Computational Method
Relevance in Drug Development
Optimized 3D Structure
DFT
Understanding the molecule's shape and steric profile.
Crucial for interactions with water and biological targets.
Flexibility and Dynamics
MD
Important for induced-fit binding to receptors.
Conclusion and Future Directions
This guide has outlined a comprehensive theoretical and computational strategy for the in-depth characterization of (3-Methoxyoxan-3-yl)methanamine;hydrochloride. By systematically applying DFT and MD simulations, a wealth of information regarding its structural, electronic, and dynamic properties can be generated. These in-silico predictions will provide a strong foundation for guiding future experimental work, including synthesis, spectroscopic analysis, and biological evaluation. The methodologies described herein are broadly applicable to other novel small molecules, demonstrating the power of computational chemistry in modern drug discovery and development.
References
Taylor & Francis. (2024, October 25). Full article: DFT and Monte Carlo simulation studies of potential corrosion inhibition properties of some basic heterocyclic compounds. Retrieved from [Link]
PubChemLite. (3-methoxyoxan-3-yl)methanamine hydrochloride (C7H15NO2). Retrieved from [Link]
ACS Publications. (2023, May 24). DFT Study of 1,4-Diazonium-3,6-diolates: Monocyclic Representatives of Unexplored Semi-Conjugated Heterocyclic Mesomeric Betaines. The Journal of Organic Chemistry. Retrieved from [Link]
Bulgarian Chemical Communications. DFT study of nitrogenated heterocycles of six and seven links. Retrieved from [Link]
PMC. Biomolecular Simulations under Realistic Macroscopic Salt Conditions. Retrieved from [Link]
MDPI. (2022, June 4). Molecular Dynamics Simulation of Association Processes in Aqueous Solutions of Maleate Salts of Drug-like Compounds: The Role of Counterion. Retrieved from [Link]
PMC. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Retrieved from [Link]
Technical Guide: Safety and Handling of (3-Methoxyoxan-3-yl)methanamine Hydrochloride
This guide provides a comprehensive technical framework for the safe handling, storage, and experimental use of (3-Methoxyoxan-3-yl)methanamine hydrochloride .[1][2][3] Due to the specialized nature of this building bloc...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical framework for the safe handling, storage, and experimental use of (3-Methoxyoxan-3-yl)methanamine hydrochloride .[1][2][3] Due to the specialized nature of this building block, specific toxicological data is often limited.[2][3] Therefore, the protocols below are derived from Structure-Activity Relationship (SAR) analysis, standard operating procedures for primary amine hydrochlorides , and cyclic ether safety standards.
Compound Identification & Physicochemical Profile
Understanding the molecular architecture is the first step in risk assessment.[3] This compound combines a polar primary amine salt with a lipophilic cyclic ether (oxane/tetrahydropyran) core.[1][3]
Systemic absorption of primary amines can affect CNS/cardiovascular systems.[2][3]
Hierarchy of Controls & Engineering Measures
To ensure scientific integrity, we do not rely solely on PPE.[2][3] We implement a Hierarchy of Controls to eliminate exposure risks at the source.
Engineering Controls
Primary Containment: All weighing and open handling must be performed inside a certified chemical fume hood operating at a face velocity of 0.3–0.5 m/s.[2][3]
Static Control: Use an ionizing fan or anti-static gun during weighing.[2][3] Amine salts are prone to static charge, leading to powder scattering and inhalation risks.[2][3]
Inert Atmosphere: While not strictly pyrophoric, the compound is hygroscopic.[2][3] Handling under Nitrogen/Argon is recommended to maintain stoichiometry, not just for safety.[2][3]
Personal Protective Equipment (PPE) Matrix
Protection Type
Specification
Rationale
Hand Protection
Nitrile Rubber (0.11 mm min)
Excellent resistance to solid salts.[1][2][3] Avoid Latex (poor chemical resistance to organic amines if dissolved).[1][3]
Eye Protection
Chemical Safety Goggles
Safety glasses are insufficient for fine powders that can drift behind lenses.[2][3]
Respiratory
N95 / P2 Mask
Required only if handling outside a fume hood (not recommended).[2][3]
Body
Lab Coat (Cotton/Poly)
Standard protection against solid particulates.[2][3]
Experimental Handling Protocols
A. Weighing & Transfer (The Critical Step)
Context: Inaccurate weighing due to hygroscopicity is the #1 cause of reaction failure with HCl salts.[3]
Equilibrate: Allow the storage container to reach room temperature before opening to prevent condensation.
Taring: Tare the receiving vessel (flask), not the spatula.
Transfer: Use a funnel or weighing boat with a long neck to deposit the solid directly to the bottom of the flask, avoiding the ground glass joint (trapped powder causes leaks).[2][3]
Immediate Seal: Re-seal the stock container immediately with Parafilm® or electrical tape.[2][3]
B. Dissolution & Neutralization (Free-Basing)
Context: Many reactions require the free amine.[2][3] The neutralization of HCl salts is exothermic.[3]
Solvent Choice: Dissolve the HCl salt in Methanol or DCM (if biphasic).[2][3]
Base Addition: Add organic base (TEA, DIPEA) or inorganic base (Na₂CO₃) slowly at 0°C.[1][2][3]
Observation: Watch for gas evolution (if Carbonate is used) or mild exotherm.[2][3]
Verification: Check pH to ensure complete deprotonation (pH > 10) before adding electrophiles.
C. Reaction Workup (Quenching)
Acidic Aqueous Wash: If the product is the free amine, it will go into the aqueous layer at low pH.[2][3] Keep the aqueous layer!
Basic Extraction: To isolate the product, basify the aqueous layer (pH 12) and extract into organic solvent (e.g., EtOAc).[1][3]
Storage & Stability
Temperature: Store at 2–8°C (Refrigerator). Long-term storage at -20°C is optimal but not strictly required.[1][2][3]
Atmosphere: Store under Inert Gas (Argon/Nitrogen) .[2][3]
Desiccation: Essential.[2][3] The HCl salt will absorb water, turning into a sticky gum that is difficult to handle and weigh accurately.[2][3]
Incompatibility: Keep away from Strong Oxidizing Agents (potential for N-oxide formation) and Strong Bases (releases volatile free amine).[1][2][3]
Emergency Response Procedures
The following workflow illustrates the decision logic for accidental exposure.
Figure 1: Emergency response decision tree for exposure events.[1][2][5][6]
Waste Disposal
Classification: Hazardous Chemical Waste (Toxic/Irritant).[2][3]
Segregation:
Solid Waste: Dispose of contaminated gloves and weighing boats in "Solid Hazardous Waste".[2][3]
Liquid Waste:
If dissolved in organic solvent: Halogenated or Non-Halogenated Organic Waste.[2][3]
If in aqueous solution: Basic Aqueous Waste (due to amine content).[2][3]
Do NOT: Flush down the drain. The amine functionality can be toxic to aquatic life.[2][3]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22648120, (Oxan-3-yl)methanamine hydrochloride. Retrieved from [Link]
European Chemicals Agency (ECHA). C&L Inventory: 3-aminomethyl-tetrahydro-pyran derivatives. Retrieved from [Link][1]
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Hygroscopic and Irritant Chemicals. Retrieved from [Link]
Application Note: Strategic Deployment of (3-Methoxyoxan-3-yl)methanamine HCl in Lead Optimization
Abstract & Strategic Value (3-Methoxyoxan-3-yl)methanamine hydrochloride (often referred to as 3-methoxy-3-(aminomethyl)tetrahydropyran HCl) is a high-value, -rich building block designed for Fragment-Based Drug Discover...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Value
(3-Methoxyoxan-3-yl)methanamine hydrochloride (often referred to as 3-methoxy-3-(aminomethyl)tetrahydropyran HCl) is a high-value,
-rich building block designed for Fragment-Based Drug Discovery (FBDD) and Lead Optimization .[1]
Unlike simple piperidines or cyclohexanes, this scaffold offers a unique combination of structural features:
"Escape from Flatland": It introduces a quaternary center at the 3-position, increasing the fraction of saturated carbon (
) and improving solubility/selectivity profiles compared to aromatic analogs.
Metabolic Blocking: The 3-position of the tetrahydropyran (THP) ring is traditionally a "soft spot" for oxidative metabolism (CYP450-mediated hydroxylation).[1] Disubstitution at this position (methoxy + aminomethyl) effectively blocks this metabolic liability.[1]
Conformational Bias: The gem-disubstitution locks the amine vector into a specific orientation (typically axial/equatorial preference depending on the ring pucker), reducing the entropic penalty upon binding to a protein target.
Chemical Profile & Handling
Property
Specification
IUPAC Name
(3-Methoxyoxan-3-yl)methanamine hydrochloride
Structure Description
Tetrahydropyran ring with a quaternary C3 bearing a methoxy group and a primary aminomethyl arm.[1]
~9.5 (Estimated for primary amine).[1] The inductive effect of the -oxygen (methoxy) and ring oxygen lowers pKa slightly vs. cyclohexyl analogs.[1]
Handling Precautions
Hygroscopicity: The HCl salt attracts moisture. Weigh quickly or use a dry box. Store in a desiccator at -20°C.
Free-Basing: For reactions in non-polar solvents (DCM, Toluene), the salt must be neutralized in situ with a tertiary amine (DIPEA, TEA) or free-based via basic extraction prior to use.[1] In situ is preferred to prevent formation of carbamates from atmospheric CO2.
Synthetic Workflows & Protocols
This building block is primarily used as a nucleophile in three reaction classes: Amide Coupling , Reductive Amination , and Nucleophilic Aromatic Substitution (
) .
Workflow Visualization: Reaction Decision Tree
Figure 1: Decision matrix for deploying (3-Methoxyoxan-3-yl)methanamine based on the electrophilic partner.[1]
Protocol A: Amide Coupling (HATU Method)
Best for: Attaching the scaffold to a core carboxylic acid with high yield and minimal racemization.
Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).
Base Addition 1: Add DIPEA (1.5 equiv) and stir for 2 minutes.
Coupling Agent: Add HATU (1.2 equiv). Stir at Room Temperature (RT) for 5–10 minutes. Checkpoint: Solution should turn slightly yellow/orange, indicating active ester formation.
Amine Addition: Add (3-Methoxyoxan-3-yl)methanamine HCl (1.1 equiv) directly as a solid, followed immediately by the remaining DIPEA (2.0 equiv).
Expert Note: Adding the second portion of base is critical to neutralize the HCl salt and drive the reaction.
Monitoring: Stir at RT for 2–4 hours. Monitor via LC-MS. Look for mass
Preparation: Suspend the Amine HCl salt (1.2 equiv) and Base (Carbonate, 3.0 equiv) in DMSO (0.2 M). Stir for 10 minutes to ensure neutralization.
Addition: Add the Heteroaryl Halide (1.0 equiv).
Reaction: Heat to 80–100°C.
Expert Note: The steric bulk of the 3-methoxy group adjacent to the amine may slow down the reaction compared to a simple methylamine. Higher heat (100°C) is often required.[1]
Extract into EtOAc or DCM/IPA (3:1) if the product is polar.[2]
Caution: The product contains an ether and a basic nitrogen; ensure the aqueous layer pH is ~10 during extraction to keep the product in the organic phase.
Troubleshooting & Optimization Logic
The following diagram illustrates the logical flow for troubleshooting low yields, specifically tailored to the steric and electronic properties of this building block.
Figure 2: Troubleshooting logic for reactions involving hindered/salt-form amines.
Case Study: Metabolic Stability Enhancement
Scenario: A lead compound containing a cyclohexyl-methylamine moiety shows high intrinsic clearance (
) in liver microsomes.[1]
Hypothesis: The cyclohexane ring is undergoing oxidative metabolism.
Intervention: Replace the cyclohexyl ring with the (3-methoxyoxan-3-yl) ring.[1]
Mechanism:
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[1] Angewandte Chemie International Edition, 49(48), 8984-8987.[1] (Context on cyclic ethers).
Organic Syntheses. (Standard protocols for Amide Coupling and SNAr).
(3-Methoxyoxan-3-yl)methanamine Hydrochloride: A Privileged Scaffold for Modern Medicinal Chemistry
Introduction: Embracing Three-Dimensionality in Drug Design In the landscape of modern drug discovery, there is a continuous drive to explore novel chemical space and develop therapeutic agents with improved efficacy, se...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Embracing Three-Dimensionality in Drug Design
In the landscape of modern drug discovery, there is a continuous drive to explore novel chemical space and develop therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles. A significant shift away from planar, aromatic structures towards more three-dimensional molecular architectures has been a key trend. Saturated heterocyclic scaffolds, such as the oxane (tetrahydropyran) ring system, have emerged as "privileged structures" in this pursuit.[1] (3-Methoxyoxan-3-yl)methanamine hydrochloride, a 3,3-disubstituted oxane derivative, represents a versatile building block that introduces desirable physicochemical properties and a defined three-dimensional geometry into drug candidates.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of (3-Methoxyoxan-3-yl)methanamine hydrochloride in medicinal chemistry. While specific examples in late-stage clinical candidates are not yet prevalent in published literature, this document will extrapolate from the well-established utility of the tetrahydropyran core to provide a forward-looking perspective on its potential applications and includes detailed protocols for its incorporation into discovery programs.
The Oxane Moiety: A Gateway to Favorable Physicochemical Properties
The incorporation of an oxane ring into a drug candidate can offer several advantages over carbocyclic or aromatic analogs. The oxygen atom within the ring acts as a hydrogen bond acceptor, potentially leading to new interactions with biological targets.[1] Furthermore, the oxane scaffold generally imparts greater aqueous solubility and metabolic stability compared to its cyclohexyl counterpart, which can significantly enhance a compound's pharmacokinetic profile.[1]
The 3,3-disubstitution pattern of (3-Methoxyoxan-3-yl)methanamine hydrochloride offers a unique structural element. The geminal methoxy and aminomethyl groups provide two distinct points for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) in multiple vectors from a rigid core.
Table 1: Predicted Physicochemical Properties of (3-Methoxyoxan-3-yl)methanamine
Property
Value
Source
Molecular Formula
C7H15NO2
PubChem
Molecular Weight
145.20 g/mol
PubChem
XLogP3
-0.6
PubChem
Hydrogen Bond Donor Count
1
PubChem
Hydrogen Bond Acceptor Count
3
PubChem
Rotatable Bond Count
3
PubChem
Note: Data is for the free base form.
Strategic Application in Drug Discovery Programs
(3-Methoxyoxan-3-yl)methanamine hydrochloride is a valuable building block for introducing a polar, three-dimensional fragment into a variety of molecular scaffolds. Its primary amine handle allows for a wide range of synthetic transformations, including amide bond formation, reductive amination, and the synthesis of various nitrogen-containing heterocycles.
As a Bioisostere
This building block can be employed as a bioisostere for other chemical groups to modulate a compound's properties. For instance, it can be used to replace more lipophilic or metabolically labile groups to improve the overall druglikeness of a molecule.
Exploration of Structure-Activity Relationships (SAR)
The dual functionality of this molecule provides a rigid platform for systematic SAR studies. The methoxy group can be varied to explore the impact of sterics and electronics at this position, while the aminomethyl group serves as a handle for attaching the scaffold to a core pharmacophore or for introducing further diversity.
Below is a conceptual workflow illustrating the integration of (3-Methoxyoxan-3-yl)methanamine hydrochloride into a drug discovery campaign.
Figure 1: A conceptual workflow for the integration of (3-Methoxyoxan-3-yl)methanamine hydrochloride in a lead optimization program.
Protocols for Synthesis and Application
Proposed Retrosynthetic Pathway
Figure 2: A proposed retrosynthetic pathway for (3-Methoxyoxan-3-yl)methanamine.
Protocol 1: General Procedure for Amide Coupling
This protocol describes a general method for coupling (3-Methoxyoxan-3-yl)methanamine hydrochloride to a carboxylic acid, a common transformation in medicinal chemistry.
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
Stir the mixture at room temperature for 10 minutes.
Add (3-Methoxyoxan-3-yl)methanamine hydrochloride (1.1 eq) to the reaction mixture.
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to afford the desired amide.
Protocol 2: General Procedure for Reductive Amination
This protocol outlines a general method for the reaction of (3-Methoxyoxan-3-yl)methanamine hydrochloride with an aldehyde or ketone.
Materials:
(3-Methoxyoxan-3-yl)methanamine hydrochloride
Aldehyde or ketone of interest
Sodium triacetoxyborohydride
DIPEA (N,N-Diisopropylethylamine)
Anhydrous DCM (Dichloromethane)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous sodium sulfate
Silica gel for column chromatography
Procedure:
To a solution of the aldehyde or ketone (1.0 eq) in anhydrous DCM, add (3-Methoxyoxan-3-yl)methanamine hydrochloride (1.1 eq) and DIPEA (1.2 eq).
Stir the mixture at room temperature for 30 minutes.
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
Stir the reaction at room temperature for 6-18 hours, monitoring by TLC or LC-MS.
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
Separate the organic layer and extract the aqueous layer with DCM (2x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to afford the desired amine.
Conclusion
(3-Methoxyoxan-3-yl)methanamine hydrochloride is a promising building block for medicinal chemists seeking to introduce three-dimensionality and favorable physicochemical properties into their molecules. Its rigid oxane core, coupled with two distinct points for functionalization, makes it an attractive scaffold for exploring new chemical space and optimizing lead compounds. The protocols provided herein offer a starting point for the seamless integration of this and similar 3-substituted oxane building blocks into drug discovery and development programs. As the demand for novel, non-planar drug candidates continues to grow, the utility of such scaffolds is expected to become increasingly prominent.
References
PubChem. (3-methoxyoxan-3-yl)methanamine. National Center for Biotechnology Information. [Link]
experimental procedure for N-alkylation of (3-Methoxyoxan-3-yl)methanamine
Abstract This document provides a detailed guide for the N-alkylation of (3-methoxyoxan-3-yl)methanamine, a primary amine featuring a sterically encumbered quaternary carbon center adjacent to the reactive site. N-alkyla...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a detailed guide for the N-alkylation of (3-methoxyoxan-3-yl)methanamine, a primary amine featuring a sterically encumbered quaternary carbon center adjacent to the reactive site. N-alkylated amines are pivotal structural motifs in medicinal chemistry and drug development. We present two robust and scalable protocols: one-pot reductive amination using sodium triacetoxyborohydride, and classical direct alkylation with an alkyl halide. The causality behind procedural choices, strategies to mitigate common side reactions such as over-alkylation, and comprehensive purification techniques are discussed to ensure high purity and yield of the desired secondary amine product.
Introduction and Strategic Considerations
The N-alkylation of primary amines is a cornerstone transformation in organic synthesis. The target substrate, (3-methoxyoxan-3-yl)methanamine, possesses a primary amine that is nucleophilic, but its proximity to a substituted quaternary center presents moderate steric hindrance that must be considered when selecting an alkylation strategy. The two primary methods for forming the desired C-N bond are reductive amination and direct alkylation.
Reductive Amination: This is often the preferred method for controlled mono-alkylation.[1] It involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is subsequently reduced in situ.[2] This one-pot procedure is highly efficient and minimizes the risk of the dialkylation side products that often plague direct alkylation methods.[3] The choice of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is critical, as it selectively reduces the protonated imine (iminium ion) much faster than it reduces the starting carbonyl compound.[4][5]
Direct Alkylation: This classical SN2 approach involves reacting the amine with an alkyl halide. While straightforward, its primary drawback is the potential for over-alkylation.[6][7] The secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts.[7][8] Careful control of stoichiometry, temperature, and the choice of base is necessary to favor mono-alkylation.[2]
This guide will detail protocols for both approaches, enabling researchers to choose the method best suited for their specific carbonyl or alkyl halide partner.
Protocol 1: Reductive Amination with Aldehydes/Ketones
This protocol describes the N-alkylation of (3-methoxyoxan-3-yl)methanamine using a representative aldehyde (e.g., isobutyraldehyde) and sodium triacetoxyborohydride (STAB) as the reducing agent. STAB is a mild and selective reagent, making it ideal for one-pot reductive aminations.[9]
Underlying Principle & Mechanism
The reaction proceeds in two main stages within a single pot:
Imine Formation: The primary amine attacks the carbonyl carbon of the aldehyde, followed by dehydration to form an imine intermediate. This step is often catalyzed by a weak acid, such as the acetic acid that can be generated in situ from STAB or added separately.[10]
Reduction: Sodium triacetoxyborohydride selectively delivers a hydride to the electrophilic carbon of the protonated imine (iminium ion), yielding the final secondary amine.[5]
Reactant Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add (3-methoxyoxan-3-yl)methanamine (0.73 g, 5.0 mmol) and anhydrous 1,2-dichloroethane (DCE, 50 mL) under a nitrogen atmosphere.
Carbonyl Addition: Add isobutyraldehyde (0.40 g, 5.5 mmol, 1.1 eq.) to the stirred solution.
Imine Formation: Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[2] Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Reduction: Carefully add sodium triacetoxyborohydride (1.59 g, 7.5 mmol, 1.5 eq.) to the solution in portions over 10 minutes. Caution: Addition may cause gas evolution.
Reaction Monitoring: Continue stirring at room temperature for 4-24 hours. Monitor the reaction's completion by TLC or LC-MS, ensuring the disappearance of the starting amine.[2]
Work-up: Once complete, slowly quench the reaction by adding saturated aqueous sodium bicarbonate solution (~30 mL). Stir vigorously for 15 minutes.
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL).
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2]
Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient eluent system such as ethyl acetate in hexanes (e.g., 10% to 50%) with 0.5-1% triethylamine can be effective. The triethylamine helps to prevent peak tailing of the basic amine product on the acidic silica gel.[11]
Protocol 2: Direct Alkylation with an Alkyl Halide
This protocol details the N-alkylation using a reactive alkyl halide (e.g., benzyl bromide) and a non-nucleophilic base. This method is viable but requires careful control to minimize the formation of the dialkylated byproduct.[8]
Underlying Principle & Mechanism
This reaction is a direct nucleophilic substitution (SN2), where the lone pair on the primary amine's nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. A base is required to neutralize the ammonium salt formed, regenerating a neutral amine that can, unfortunately, react again. Using a slight excess of the primary amine or carefully controlling the stoichiometry (≤1.0 eq. of alkyl halide) can help favor mono-alkylation.
Diagram 2: Controlling Over-alkylation
Materials and Reagents
Reagent
M.W. ( g/mol )
Amount (mmol)
Equivalents
Key Properties
(3-Methoxyoxan-3-yl)methanamine
145.20
5.0
1.0
Starting material
Benzyl Bromide
171.04
5.0
1.0
Reactive alkylating agent
Potassium Carbonate (K₂CO₃)
138.21
10.0
2.0
Inorganic base, mild and effective
Acetonitrile (MeCN)
41.05
50 mL
-
Anhydrous, polar aprotic solvent
Ethyl Acetate (EtOAc)
88.11
~60 mL
-
Extraction solvent
Anhydrous Sodium Sulfate (Na₂SO₄)
142.04
~5 g
-
Drying agent
Step-by-Step Protocol
Reactant Preparation: In a 100 mL round-bottom flask, suspend (3-methoxyoxan-3-yl)methanamine (0.73 g, 5.0 mmol) and finely powdered potassium carbonate (1.38 g, 10.0 mmol, 2.0 eq.) in anhydrous acetonitrile (50 mL).
Alkyl Halide Addition: Add benzyl bromide (0.86 g, 5.0 mmol, 1.0 eq.) dropwise to the stirred suspension at room temperature.
Reaction Monitoring: Stir the reaction mixture at room temperature or heat gently (e.g., 40-50 °C) for 6-18 hours. Monitor the consumption of the primary amine by TLC or LC-MS, paying close attention to the relative spots of the desired secondary amine and the potential tertiary amine byproduct.[2]
Work-up: Upon completion, cool the mixture to room temperature and filter off the inorganic salts through a pad of Celite. Wash the filter cake with a small amount of acetonitrile.
Concentration: Concentrate the filtrate under reduced pressure.
Extraction: Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and then brine (15 mL).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.
Purification: Purify the residue by flash column chromatography. Careful fractionation will be required to separate the desired mono-alkylated product from any di-alkylated byproduct and unreacted starting material.[2]
Troubleshooting and Final Product Characterization
Increase reaction time or temperature moderately (e.g., to 40-50 °C). Ensure reagents are anhydrous.
Starting Material Remains
Insufficient reagent or reaction time.
Check stoichiometry. For reductive amination, ensure the imine has formed before adding the reducing agent.
Over-alkylation (Protocol 2)
Secondary amine is more reactive.
Use exactly 1.0 eq. or slightly less of the alkyl halide. Add the halide slowly at 0 °C. Use a larger excess of the primary amine.[8]
Product is an Oil
Amine products are often non-crystalline.
If a solid is required for analysis, convert a small sample to its hydrochloride (HCl) salt for crystallization.[11]
The final purified N-alkylated amine should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Conclusion
Both reductive amination and direct alkylation are effective methods for the N-alkylation of (3-methoxyoxan-3-yl)methanamine. For achieving high selectivity for the mono-alkylated product and operational simplicity, reductive amination is the superior and recommended strategy . Direct alkylation, while viable, requires more stringent control to manage the inherent risk of over-alkylation. The choice of protocol will ultimately depend on the available starting materials (aldehyde/ketone vs. alkyl halide) and the desired scale of the reaction.
References
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). organic-chemistry.org. Retrieved from [Link]
Google Patents. (1975). US3864402A - Purification of secondary alkyl amines.
Jagadeesh, R. V., et al. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 56(38), 11579-11583. Retrieved from [Link]
St. John, A., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30235-30245. Retrieved from [Link]
Kumpaty, H. J., et al. (2003). Selective Access to Secondary Amines by a Highly Controlled Reductive Mono-N-Alkylation of Primary Amines. Synthesis, 2003(14), 2206-2210. Retrieved from [Link]
Dangerfield, E. M., et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470-5477. Retrieved from [Link]
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. acs.org. Retrieved from [Link]
Pathak, M., et al. (2015). Synthesis of primary amines by one-pot reductive amination of aldehydes. Der Pharma Chemica, 7(1), 1-4. Retrieved from [Link]
Myers, A. (n.d.). Myers Chem 115 Handout: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. organic-chemistry.org. Retrieved from [Link]
Google Patents. (1969). US3470251A - Separation and purification of secondary alkyl primary amines.
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Retrieved from [Link]
Pearson Education. (n.d.). Amine Alkylation Explained. pearson.com. Retrieved from [Link]
OpenStax. (n.d.). 24.6 Synthesis of Amines. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
Kumar, S., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4(56), 29778-29781. Retrieved from [Link]
University of Calgary. (n.d.). Ch22: Alkylation of Amines. chem.ucalgary.ca. Retrieved from [Link]
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]
LibreTexts Chemistry. (2023). Preparation of Amines. Retrieved from [Link]
Tsubogo, T., et al. (2018). N-Alkylation of functionalized amines with alcohols using a copper–gold mixed photocatalytic system. Nature Communications, 9(1), 1749. Retrieved from [Link]
Gody, G., et al. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules, 28(6), 2657. Retrieved from [Link]
Suyama, T., et al. (2017). Development of New Synthetic Reactions Using Hetero-Heavy Atoms and Their Application to Synthesis of Biofunctional Molecules. Yakugaku Zasshi, 137(11), 1321-1331. Retrieved from [Link]
Zhang, J., et al. (2014). Study on Synthesis Of Oxetan-3-ol. Advanced Materials Research, 936, 817-820. Retrieved from [Link]
Gao, Y., et al. (2025). Total syntheses of highly oxidative Ryania diterpenoids facilitated by innovations in synthetic strategies. Beilstein Journal of Organic Chemistry, 21, 1629-1650. Retrieved from [Link]
Li, Y., et al. (2024). Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation. Arabian Journal of Chemistry, 17(4), 105685. Retrieved from [Link]
Application Note: High-Efficiency Derivatization of (3-Methoxyoxan-3-yl)methanamine for Analytical Quantification
Executive Summary & Scientific Rationale (3-Methoxyoxan-3-yl)methanamine (CAS: 1354951-68-0 / Analogous structures) is a specialized heterocyclic building block used increasingly in medicinal chemistry to introduce polar...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Rationale
(3-Methoxyoxan-3-yl)methanamine (CAS: 1354951-68-0 / Analogous structures) is a specialized heterocyclic building block used increasingly in medicinal chemistry to introduce polarity and 3D-character (Fsp3) into drug candidates.
The Analytical Challenge:
Lack of Chromophore: The molecule consists entirely of sigma bonds (C-C, C-H, C-O, C-N) with no conjugated systems, rendering it invisible to standard UV-Vis detection (254 nm).
High Polarity: The primary amine and ether functionalities create significant interaction with stationary phase silanols, leading to severe peak tailing in GC.
Steric Hindrance (The "Neopentyl" Effect): The primary amine is attached to a methylene group (
) which is bonded to a quaternary carbon at position 3 of the oxane ring. This -branching creates a "neopentyl-like" steric environment. Standard derivatization reactions at room temperature may suffer from incomplete conversion due to this steric bulk.
The Solution:
This guide details two optimized protocols designed to overcome the steric barrier:
Method A (GC-MS): Silylation using BSTFA with 1% TMCS catalyst at elevated temperatures.
Method B (LC-FLD/MS): Fluorescent tagging using AQC (6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate), selected for its ability to form highly stable urea derivatives despite steric hindrance.
Chemical Mechanism & Steric Analysis
The derivatization targets the nucleophilic primary amine (
Figure 1: Mechanistic pathway highlighting the steric barrier imposed by the C3 quaternary center.
Protocol A: GC-MS Silylation (Quantitative)
Objective: Convert the polar amine to a volatile trimethylsilyl (TMS) derivative.
Critical Factor: The use of TMCS (Trimethylchlorosilane) is mandatory. It acts as a Lewis acid catalyst to activate the silyl donor (BSTFA), essential for sterically hindered amines.
Materials
Reagent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane).
Internal Standard: Tridecane or Acenaphthene (Non-reactive).
Step-by-Step Procedure
Sample Preparation: Weigh 1.0 mg of (3-Methoxyoxan-3-yl)methanamine into a 2 mL GC crimp vial.
Dissolution: Add 200 µL of Anhydrous Pyridine. Vortex until fully dissolved.
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS .
Note: Do not use BSTFA alone; the reaction will likely be incomplete.
Reaction (The "Hard" Silylation): Cap the vial tightly with a PTFE-lined cap.
Incubate at 70°C for 45 minutes.
Why: Room temperature silylation is insufficient for neopentyl amines. Heat provides the activation energy to overcome the steric barrier at the C3 position.
Cooling: Allow to cool to room temperature (approx. 10 mins).
Injection: Inject 1 µL directly into the GC-MS (Split 1:20).
Objective: Tag the amine with a fluorophore for picomolar sensitivity.
Reagent Choice:AQC (6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate) (e.g., Waters AccQ-Tag).
Why AQC? Unlike OPA (which forms unstable isoindoles), AQC forms a highly stable urea derivative. This stability is crucial when processing large batches of hindered amines where reaction kinetics may vary.
Materials
Reagent: AQC powder dissolved in Acetonitrile (3 mg/mL).
Buffer: Borate Buffer (0.2 M, pH 8.8).
Quencher: Not required (AQC hydrolysis products do not interfere with FLD).
Step-by-Step Procedure
Buffer Addition: In a microcentrifuge tube, add 70 µL of Borate Buffer (pH 8.8).
Sample Addition: Add 10 µL of sample solution (0.1 - 1.0 mM in water/methanol). Vortex briefly.
Derivatization: Add 20 µL of AQC Reagent Solution .
Mixing: Vortex immediately for 5-10 seconds.
Maturation: Let stand at Room Temperature for 1 minute, then heat at 55°C for 10 minutes .
Why: While AQC reacts instantly with primary amines, the hindered nature of this specific oxane-amine requires a short heating step to ensure quantitative conversion of the secondary urea formation.
Analysis: Transfer to autosampler vial. Inject 5-10 µL.
HPLC-FLD Parameters
Parameter
Setting
Column
C18 Reverse Phase (e.g., 150mm x 4.6mm, 3.5µm)
Mobile Phase A
140 mM Sodium Acetate + 17 mM TEA (pH 5.0)
Mobile Phase B
60% Acetonitrile : 40% Water
Gradient
0-100% B over 20 mins
Detection (FLD)
Excitation: 250 nm
Experimental Workflow & Validation
Figure 2: Decision tree and workflow for GC vs. LC derivatization.
Troubleshooting & Quality Control
Issue
Probable Cause
Corrective Action
GC: Low Response
Incomplete silylation due to sterics.
Increase reaction temp to 80°C; Ensure Pyridine is strictly anhydrous.
GC: Double Peaks
Partial silylation (Mono- vs Di-TMS).
Primary amines can accept 2 TMS groups. Force Di-TMS by increasing time, or accept Mono-TMS by using MBTFA (Acylation) instead.
LC: Precipitation
AQC reagent hydrolysis.
Ensure AQC is dissolved in dry Acetonitrile. Do not store reconstituted reagent >1 week.
LC: Low Yield
pH drift.
Critical to maintain pH 8.8-9.0. If sample is acidic (HCl salt), neutralize with NaOH before adding buffer.
References
PubChem. (3-Methoxyoxan-3-yl)methanamine Hydrochloride.[2] National Library of Medicine. Available at: [Link]
Waters Corporation. AccQ-Tag Chemistry for Amino Acid Analysis. Application Notebook. Available at: [Link]
Knapp, D. R.Handbook of Analytical Derivatization Reactions. John Wiley & Sons, 1979.
Little, J. L. Derivatization of Amines for GC-MS. Little Mass Spec and Sailing. Available at: [Link]
scale-up synthesis of (3-Methoxyoxan-3-yl)methanamine;hydrochloride
An Application Note and Protocol for the Scalable Synthesis of (3-Methoxyoxan-3-yl)methanamine Hydrochloride Introduction (3-Methoxyoxan-3-yl)methanamine and its hydrochloride salt are valuable building blocks in medicin...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Protocol for the Scalable Synthesis of (3-Methoxyoxan-3-yl)methanamine Hydrochloride
Introduction
(3-Methoxyoxan-3-yl)methanamine and its hydrochloride salt are valuable building blocks in medicinal chemistry and drug development. The oxane (tetrahydropyran) ring is a prevalent scaffold in numerous bioactive molecules, providing a favorable balance of metabolic stability and aqueous solubility. The presence of a primary aminomethyl group and a methoxy group at a quaternary center offers unique three-dimensional diversity and multiple points for further chemical elaboration.
This document, intended for researchers, chemists, and drug development professionals, provides a comprehensive guide to the scalable synthesis of (3-Methoxyoxan-3-yl)methanamine hydrochloride. The narrative focuses on a robust and industrially amenable two-step process starting from the key intermediate, 3-Methoxyoxane-3-carbonitrile. We will delve into the rationale behind the chosen synthetic strategy, emphasizing safety, efficiency, and scalability, and provide detailed, step-by-step protocols for execution.
Overall Synthetic Strategy
The synthesis is approached in three principal stages:
Formation of the Nitrile Precursor: Synthesis of 3-Methoxyoxane-3-carbonitrile from a suitable starting material.
Reductive Amination: Conversion of the nitrile to the primary amine via catalytic hydrogenation, a method selected for its scalability and environmental advantages over stoichiometric metal hydride reagents.
Salt Formation: Conversion of the free amine to its stable and easily handled hydrochloride salt.
Figure 1: Proposed three-stage synthetic pathway for (3-Methoxyoxan-3-yl)methanamine hydrochloride.
Part 1: Synthesis of the Key Intermediate: 3-Methoxyoxane-3-carbonitrile
Scientific Rationale
The synthesis of the nitrile precursor is critical. A logical and efficient route begins with the commercially available tetrahydropyran-4-one. The strategy involves two classical organic transformations:
Cyanohydrin Formation: The nucleophilic addition of a cyanide ion to the ketone generates the α-hydroxy nitrile. This reaction is typically performed under acidic conditions to generate HCN in situ from a cyanide salt.[1]
Williamson Ether Synthesis: The hydroxyl group of the cyanohydrin is deprotonated with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then undergoes nucleophilic substitution with an alkylating agent like methyl iodide (MeI) to form the target methoxy ether.
This approach is advantageous due to the availability of starting materials and the high-yielding nature of these well-established reactions.
Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve tetrahydropyran-4-one (1.0 eq) in 250 mL of diethyl ether. In a separate beaker, prepare a solution of sodium cyanide (1.1 eq) in 100 mL of water.
Cyanide Addition: Add the aqueous NaCN solution to the ethereal solution of the ketone.
Acidification: Cool the biphasic mixture to 0 °C in an ice bath. Slowly add glacial acetic acid (1.15 eq) dropwise via the addition funnel over 30 minutes. Caution: This step generates highly toxic hydrogen cyanide (HCN) gas. This entire procedure MUST be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).
Reaction: Allow the reaction to warm to room temperature and stir vigorously for 12-16 hours. Monitor progress by TLC.
Work-up: Separate the organic layer. Extract the aqueous layer twice with 100 mL portions of diethyl ether. Combine the organic extracts, wash with saturated aqueous NaHCO₃ (2 x 150 mL) and brine (1 x 200 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-hydroxyoxane-3-carbonitrile, which can be used in the next step without further purification.
B. Synthesis of 3-Methoxyoxane-3-carbonitrile
Reaction Setup: In a 2 L, three-necked, flame-dried flask under an inert atmosphere (Nitrogen or Argon), suspend sodium hydride (60% dispersion in mineral oil, 1.1 eq) in 500 mL of anhydrous THF.
Alkoxide Formation: Cool the suspension to 0 °C. Add a solution of crude 3-hydroxyoxane-3-carbonitrile (from the previous step, ~0.499 mol) in 200 mL of anhydrous THF dropwise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and no nearby ignition sources.
Alkylation: After gas evolution ceases (approx. 1 hour), add methyl iodide (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours.
Quenching: Carefully quench the reaction by slowly adding 50 mL of a 1:1 mixture of water and methanol at 0 °C.
Work-up and Purification: Remove the THF under reduced pressure. Add 300 mL of water and extract with ethyl acetate (3 x 200 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 3-Methoxyoxane-3-carbonitrile.
Part 2: Scale-Up Reduction to (3-Methoxyoxan-3-yl)methanamine
Method Selection: Catalytic Hydrogenation vs. Hydride Reduction
For the reduction of nitriles to primary amines, several reagents are available.[2] While powerful reducing agents like Lithium Aluminium Hydride (LiAlH₄) are effective on a lab scale, they present significant challenges for scale-up.[3][4]
LiAlH₄: Highly reactive and pyrophoric, difficult to handle on a large scale. The workup procedure is cumbersome, generating large volumes of aluminum salt waste.[5][6]
Catalytic Hydrogenation: This is the most economical and environmentally benign method for large-scale nitrile reduction.[7] It utilizes high-pressure hydrogen gas with a heterogeneous catalyst (e.g., Raney Nickel, Palladium on Carbon). The key challenges are managing the formation of secondary and tertiary amine by-products.[7][8][9]
Our Chosen Method: Catalytic hydrogenation using Raney Nickel is selected. The formation of secondary and tertiary amine impurities is suppressed by conducting the reaction in a solution of ammonia in methanol.[9][10] Ammonia shifts the equilibrium away from the imine intermediates that lead to by-products.
Figure 2: Workflow for the catalytic hydrogenation of 3-Methoxyoxane-3-carbonitrile.
Experimental Protocol: Catalytic Hydrogenation
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Moles (mol)
3-Methoxyoxane-3-carbonitrile
141.18
50.0 g
0.354
Raney® Nickel (50% slurry in water)
-
~10 g (wet weight)
-
Methanol (anhydrous)
-
500 mL
-
Ammonia (7N solution in MeOH)
-
200 mL
-
Hydrogen Gas (H₂)
2.02
High Pressure
-
Celite® 545
-
As needed
-
Step-by-Step Procedure:
Catalyst Preparation: In a beaker, carefully decant the water from the Raney Nickel slurry. Wash the catalyst with three 50 mL portions of anhydrous methanol. Caution: Raney Nickel is pyrophoric when dry and may ignite in air.[8] Do not allow the catalyst to dry. Keep it covered with solvent at all times.
Reactor Charging: To a high-pressure hydrogenation vessel (autoclave), add a solution of 3-Methoxyoxane-3-carbonitrile (0.354 mol) in 300 mL of methanol and 200 mL of 7N ammonia in methanol. Carefully add the prepared Raney Nickel catalyst as a slurry in methanol.
Hydrogenation: Seal the reactor. Purge the system three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the reactor to 100-500 psi (7-34 bar) with hydrogen.
Reaction: Begin stirring and heat the reactor to 50-80 °C. Monitor the reaction by observing the drop in hydrogen pressure. The reaction is typically complete within 8-24 hours.
Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.
Catalyst Removal: Under a nitrogen atmosphere, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with methanol (2 x 50 mL). Caution: The filtered catalyst remains pyrophoric and must be quenched safely (e.g., by slow addition to a large volume of water) before disposal.
Isolation: Concentrate the filtrate under reduced pressure to remove the methanol and ammonia. The resulting residue is the crude (3-Methoxyoxan-3-yl)methanamine free base.
Part 3: Final Product Isolation: Hydrochloride Salt Formation
Rationale
Primary amines are often oily, hygroscopic, or susceptible to oxidation. Converting the amine to its hydrochloride salt provides a stable, crystalline solid that is easier to handle, purify, and store. This is a standard final step in the synthesis of many active pharmaceutical ingredients (APIs).
Experimental Protocol: Salt Formation
Materials and Reagents:
Reagent
Quantity
Crude (3-Methoxyoxan-3-yl)methanamine
~51.4 g (from previous step)
Isopropanol (IPA) or Ethyl Acetate
500 mL
2M HCl in Isopropanol (or Diethyl Ether)
~180 mL (or until pH ~1-2)
Step-by-Step Procedure:
Dissolution: Dissolve the crude amine in 500 mL of isopropanol or ethyl acetate. Filter if any insoluble material is present.
Acidification: Cool the solution to 0 °C in an ice bath. Slowly add a 2M solution of HCl in isopropanol dropwise with vigorous stirring.
Precipitation: The hydrochloride salt will precipitate as a white solid. Monitor the pH of the solution with moist pH paper; continue adding the HCl solution until the mixture is acidic (pH 1-2).
Crystallization: Stir the resulting slurry at 0 °C for 1-2 hours to ensure complete precipitation.
Isolation and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with cold isopropanol or ethyl acetate (2 x 50 mL). Dry the product in a vacuum oven at 40-50 °C to a constant weight.
Characterization: The final product, (3-Methoxyoxan-3-yl)methanamine hydrochloride, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
References
Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. New Journal of Chemistry (RSC Publishing).
Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. PMC.
Nitrile reduction. Wikipedia.
Nitrile Reduction. Wordpress.
Reduction of a nitrile. ChemSpider Synthetic Pages.
Amine synthesis by nitrile reduction. Organic Chemistry Portal.
Process for the preparation of amines by catalytic hydrogenation of nitriles. Google Patents.
Nitrile to Amine - Common Conditions. organic-chemistry.org.
REDUCING NITRILES TO PRIMARY AMINES. Chemguide.
Nitrile to Amine (LiAlH4 or LAH reduction). Organic Synthesis.
Synthesis of 3-hydroxy-3-methylcyclobutanecarbonitrile: Application Notes and Protocols. Benchchem.
Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps.
Technical Support Center: Synthesis of (3-Methoxyoxan-3-yl)methanamine hydrochloride
Welcome to the technical support center for the synthesis of (3-Methoxyoxan-3-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of (3-Methoxyoxan-3-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice and detailed protocols to ensure a successful and efficient synthesis.
Table of Contents
General Questions & Synthesis Overview
What is a plausible synthetic route for (3-Methoxyoxan-3-yl)methanamine hydrochloride?
What are the critical control points in this synthesis?
Troubleshooting the Synthesis of 3-Methoxyoxan-3-carbonitrile
My Michael addition of methoxyacetonitrile to acrolein is giving low yields and a lot of polymer. What is happening and how can I fix it?
Side Reactions in the Reduction of 3-Methoxyoxan-3-carbonitrile
My nitrile reduction is producing significant amounts of secondary and tertiary amines. Why is this happening and how can I promote the formation of the primary amine?
I am using LAH for the reduction and my workup is problematic, leading to low isolated yields. What is the best way to quench an LAH reaction?
Challenges in Amine Protection and Deprotection
I am seeing unexpected byproducts after the Boc deprotection step with HCl. What could be causing this?
How can I prevent side reactions caused by the tert-butyl cation during Boc deprotection?
Purification and Characterization of the Final Product
I am having difficulty crystallizing the final hydrochloride salt. What are some effective purification strategies?
What are the expected NMR signals for the product and common impurities?
General Questions & Synthesis Overview
Q1: What is a plausible synthetic route for (3-Methoxyoxan-3-yl)methanamine hydrochloride?
A common and efficient synthetic route to (3-Methoxyoxan-3-yl)methanamine hydrochloride is a multi-step process that can be broken down into three key stages:
Formation of the Nitrile Intermediate: Synthesis of 3-methoxyoxan-3-carbonitrile. This is often achieved through a Michael addition of methoxyacetonitrile to acrolein, followed by an intramolecular cyclization.
Reduction of the Nitrile: The carbonitrile is then reduced to the primary amine, (3-Methoxyoxan-3-yl)methanamine. This can be accomplished using a strong reducing agent like Lithium Aluminum Hydride (LAH) or through catalytic hydrogenation.[1]
Amine Protection, Deprotection, and Salt Formation: To facilitate purification and handling, the primary amine is often protected, for example with a tert-butyloxycarbonyl (Boc) group. The protecting group is then removed, and the final hydrochloride salt is formed by treatment with hydrochloric acid.[2]
Below is a diagram illustrating this proposed synthetic workflow.
Figure 1. Plausible synthetic workflow.
Q2: What are the critical control points in this synthesis?
There are several critical control points that require careful monitoring and optimization to ensure high yield and purity:
Temperature control during the Michael addition: Acrolein is highly reactive and prone to polymerization.[3] Maintaining a low temperature is crucial.
Choice of reducing agent and reaction conditions for the nitrile reduction: This step directly impacts the formation of primary, secondary, and tertiary amine impurities.[4]
Workup procedure after LAH reduction: Improper quenching can lead to the formation of aluminum salts that are difficult to filter, trapping the product and reducing the isolated yield.[5]
Conditions for Boc deprotection: The generation of the tert-butyl cation during acidic deprotection can lead to unwanted side reactions if not properly managed.[6]
Crystallization of the final hydrochloride salt: The choice of solvent and control of supersaturation are key to obtaining a pure, crystalline product.[7]
Troubleshooting the Synthesis of 3-Methoxyoxan-3-carbonitrile
Q1: My Michael addition of methoxyacetonitrile to acrolein is giving low yields and a lot of polymer. What is happening and how can I fix it?
The primary issue here is the high reactivity of acrolein, which readily undergoes self-polymerization, especially in the presence of initiators or at elevated temperatures. The Michael addition is a conjugate addition of a nucleophile (the carbanion of methoxyacetonitrile) to an α,β-unsaturated carbonyl compound (acrolein).
Causality:
Polymerization of Acrolein: Acrolein has a highly electrophilic β-carbon, making it susceptible to nucleophilic attack. However, it can also act as a monomer in polymerization reactions.
Reaction Temperature: Higher temperatures increase the rate of polymerization more significantly than the rate of the desired Michael addition.
Troubleshooting Protocol:
Strict Temperature Control:
Maintain the reaction temperature at or below 0 °C, and ideally between -20 °C and -40 °C.
Use a suitable cooling bath (e.g., dry ice/acetone).
Slow Addition of Acrolein:
Add the acrolein dropwise to the solution of the deprotonated methoxyacetonitrile. This keeps the instantaneous concentration of acrolein low, minimizing self-polymerization.
Use of an Appropriate Base and Solvent:
A strong, non-nucleophilic base is preferred for the deprotonation of methoxyacetonitrile.
Aprotic solvents like THF or diethyl ether are generally suitable.
Consider a Catalyst:
In some cases, a catalytic amount of a Lewis acid or a phase-transfer catalyst can promote the desired Michael addition over polymerization.
Side Reactions in the Reduction of 3-Methoxyoxan-3-carbonitrile
Q1: My nitrile reduction is producing significant amounts of secondary and tertiary amines. Why is this happening and how can I promote the formation of the primary amine?
The formation of secondary and tertiary amines is a common side reaction during the reduction of nitriles, particularly with catalytic hydrogenation.[1] This occurs through a series of condensation and further reduction steps.
Causality:
The reduction of a nitrile proceeds through an imine intermediate. The desired primary amine product can then react with this imine intermediate to form a geminal diamine, which can eliminate ammonia to form a secondary imine. This secondary imine is then reduced to the secondary amine. This process can repeat to form a tertiary amine.[4]
Figure 2. Formation of secondary and tertiary amines.
Troubleshooting Protocol:
Method
Recommendation
Rationale
Catalytic Hydrogenation
Add ammonia or ammonium hydroxide to the reaction mixture.
The excess ammonia shifts the equilibrium away from the formation of the secondary imine.[1]
Use a Raney Nickel or Rhodium on carbon (Rh/C) catalyst.
Rh/C has been shown to be more selective for the formation of secondary amines, so avoiding it in this case is wise.[8]
Lithium Aluminum Hydride (LAH)
Use an excess of LAH.
A sufficient excess of the powerful reducing agent ensures the rapid reduction of the imine intermediate to the primary amine before it can react with another amine molecule.[9]
Maintain a low reaction temperature during the addition of the nitrile.
This helps to control the reaction rate and minimize side reactions.
Q2: I am using LAH for the reduction and my workup is problematic, leading to low isolated yields. What is the best way to quench an LAH reaction?
Improper quenching of LAH reactions can lead to the formation of gelatinous aluminum salts that are difficult to filter and can trap the product. A carefully controlled, sequential addition of water and base is crucial for forming a granular, easily filterable precipitate.[5]
Recommended Quenching Protocol (Fieser Method):
For a reaction using 'x' grams of LAH in a solvent like THF:
Cool the reaction mixture to 0 °C in an ice bath.
Slowly and carefully add 'x' mL of water dropwise. You will observe gas evolution (hydrogen).
Add 'x' mL of 15% aqueous sodium hydroxide solution dropwise. The precipitate should start to become more granular.
Add '3x' mL of water and stir the mixture vigorously for at least 30 minutes.
Filter the resulting granular precipitate through a pad of Celite and wash thoroughly with an appropriate organic solvent (e.g., ethyl acetate, DCM).
Combine the organic filtrates and proceed with standard workup (washing, drying, and concentration).[10]
Challenges in Amine Protection and Deprotection
Q1: I am seeing unexpected byproducts after the Boc deprotection step with HCl. What could be causing this?
The acidic deprotection of a Boc group proceeds via the formation of a tert-butyl cation.[11] This highly reactive carbocation is an electrophile and can react with any nucleophiles present in the reaction mixture or on the substrate itself, leading to unwanted byproducts.[6]
Causality:
Alkylation of Nucleophiles: The tert-butyl cation can alkylate the solvent, the amine product, or any other nucleophilic functional groups.
Formation of Isobutylene: The tert-butyl cation can also eliminate a proton to form isobutylene gas.[11]
Q2: How can I prevent side reactions caused by the tert-butyl cation during Boc deprotection?
The most effective way to prevent these side reactions is to use a "scavenger" in the reaction mixture. A scavenger is a nucleophile that is more reactive towards the tert-butyl cation than the substrate or product, effectively trapping it before it can cause unwanted alkylation.[6]
Table of Common Scavengers for Boc Deprotection:
Scavenger
Typical Concentration (v/v)
Rationale
Reference
Anisole
5-10%
The electron-rich aromatic ring is readily alkylated by the tert-butyl cation.
Choose an appropriate scavenger based on the functional groups present in your molecule.
Add the scavenger to the reaction mixture before adding the acid (e.g., HCl in dioxane).
Perform the deprotection at a controlled temperature (typically room temperature) and monitor the reaction progress by TLC or LC-MS.
Figure 3. Role of scavengers in Boc deprotection.
Purification and Characterization of the Final Product
Q1: I am having difficulty crystallizing the final hydrochloride salt. What are some effective purification strategies?
Purifying amine hydrochloride salts can be challenging, especially if they are prone to forming oils or are highly soluble in common solvents. A systematic approach to crystallization is required.[14]
Troubleshooting Protocol:
Figure 4. Decision tree for crystallization.
Solvent Selection for Crystallization:
Protic Solvents: Isopropanol is often a good starting point for crystallizing hydrochloride salts.[14] Ethanol or methanol can also be used, but the salt may be more soluble.
Aprotic Solvents: Acetonitrile or acetone can be effective.
Anti-solvents: A non-polar solvent like diethyl ether or heptane can be added to a solution of the salt in a more polar solvent to induce precipitation.[14]
Purification Strategy:
Acid-Base Extraction: Before attempting crystallization, ensure the free base is pure. Perform an acid-base extraction to remove any non-basic impurities.
Solvent Screening: Test the solubility of the crude hydrochloride salt in a range of solvents to find a suitable system where the salt is soluble when hot but sparingly soluble when cold.
Trituration: If the product oils out, try triturating it with a non-polar solvent like diethyl ether or hexane. This can sometimes induce crystallization and wash away impurities.[15]
Q2: What are the expected NMR signals for the product and common impurities?
Accurate interpretation of NMR spectra is essential for confirming the structure of the product and identifying any impurities. Below is a table of expected approximate ¹H NMR chemical shifts for the target molecule and potential impurities in a solvent like D₂O or DMSO-d₆.[16][17][18][19][20]
-C(CH₃ )₃ on an aromatic ring or other nucleophile
~1.3
References
Weizmann Institute of Science. (2017, April 26). Selective Hydrogenation of Nitriles to Secondary Imines Catalyzed by an Iron Pincer Complex. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. Catalysis Science & Technology. Retrieved from [Link]
American Chemical Society. (2017, September 21). Catalyst-Dependent Selective Hydrogenation of Nitriles: Selective Synthesis of Tertiary and Secondary Amines. The Journal of Organic Chemistry. Retrieved from [Link]
ResearchGate. (n.d.). Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. Retrieved from [Link]
Organic-Chemistry.org. (n.d.). Nitrile to Amine. Retrieved from [Link]
Organic-Chemistry.org. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
DAV University. (n.d.). Module II Reduction Reactions - Lecture 14. Retrieved from [Link]
ACS GCI Pharmaceutical Roundtable. (2026, February 8). BOC Deprotection. Retrieved from [Link]
ResearchGate. (2014, October 16). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
ResearchGate. (2016, August 29). How can we do the deprotection of boc-amino acids using hcl? Retrieved from [Link]
Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]
Chemistry Steps. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. Retrieved from [Link]
Royal Society of Chemistry. (2013, July 17). Dual protection of amino functions involving Boc. Retrieved from [Link]
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
Andrew G. Myers Research Group, Harvard University. (n.d.). Chem 115. Retrieved from [Link]
University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]
University of Arizona. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Retrieved from [Link]
Google Patents. (n.d.). US3337630A - Process for the purification of amines.
Reddit. (2017, April 13). Boc deprotection using 4M HCl in dioxane also cleaved amide. Retrieved from [Link]
PubMed. (2001, October 15). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Retrieved from [Link]
PubMed. (2012, February 17). Mukaiyama-Michael reactions with acrolein and methacrolein: a catalytic enantioselective synthesis of the C17-C28 fragment of pectenotoxins. Retrieved from [Link]
American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
ResearchGate. (2017, February 7). Purification of organic hydrochloride salt? Retrieved from [Link]
Chemistry Steps. (2025, November 23). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. PMC. Retrieved from [Link]
Google Patents. (2007, June 25). EP 2436381 A1 - Crystallization of hydrohalides of pharmaceutical compounds.
EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]
American Chemical Society. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]
ResearchGate. (n.d.). Asymmetric Michael addition reaction of acrolein, 3-nitro-2H-chromene, and alcohols. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes. PMC. Retrieved from [Link]
Google Patents. (n.d.). US3864402A - Purification of secondary alkyl amines.
ResearchGate. (2025, August 9). New Synthesis of 7-(3-chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile, a Key Intermediate to Bosutinib. Retrieved from [Link]
IJSDR. (2007, January 22). Michael Addition Reaction Under Green Chemistry. Retrieved from [Link]
ResearchGate. (n.d.). Catalytic cyanation with other related CN sources. Retrieved from [Link]
Beilstein Journal of Organic Chemistry. (2017, February 13). The reductive decyanation reaction: an overview and recent developments. Retrieved from [Link]
SciELO. (2022, March 23). RECENT ADVANCES IN CYANATION REACTIONS. Retrieved from [Link]
MDPI. (2024, December 20). Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. Retrieved from [Link]
MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
troubleshooting guide for reactions involving (3-Methoxyoxan-3-yl)methanamine
Welcome to the Technical Support Center for (3-Methoxyoxan-3-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troublesho...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for (3-Methoxyoxan-3-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for reactions involving this versatile building block. As Senior Application Scientists, we have compiled this guide based on fundamental chemical principles and field-proven insights to ensure scientific integrity and practical utility.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites of (3-Methoxyoxan-3-yl)methanamine?
The primary reactive site is the nucleophilic primary amine (-NH2) group, which readily participates in common amine reactions such as amide bond formation, reductive amination, and N-alkylation. The oxane ring, while generally stable, can be susceptible to ring-opening under strongly acidic conditions, a factor to consider in reaction and work-up design. The methoxy group is generally stable but its cleavage under harsh acidic or specific ether-cleaving conditions should not be entirely discounted.
Q2: What are the typical applications of (3-Methoxyoxan-3-yl)methanamine in drug discovery?
(3-Methoxyoxan-3-yl)methanamine is a valuable building block in medicinal chemistry for introducing a spirocyclic oxane moiety into a molecule. This can improve physicochemical properties such as solubility and metabolic stability, and provide a three-dimensional structural element that can enhance binding to biological targets.
Q3: What are the recommended storage conditions for (3-Methoxyoxan-3-yl)methanamine?
It is recommended to store (3-Methoxyoxan-3-yl)methanamine in a tightly sealed container in a cool, dry place, protected from moisture and incompatible materials such as strong oxidizing agents and strong acids.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during reactions with (3-Methoxyoxan-3-yl)methanamine.
Amide Coupling Reactions
Amide bond formation is a frequent application of (3-Methoxyoxan-3-yl)methanamine. Common issues include low yield, incomplete reaction, and difficult purification.
Problem 1.1: Low to no conversion to the desired amide.
Potential Cause A: Ineffective coupling agent. The choice of coupling agent is critical and substrate-dependent.
Troubleshooting:
Ensure the coupling agent is fresh and has been stored under appropriate conditions.
If using a carbodiimide like EDC or DIC, consider the addition of an activating agent such as HOBt or Oxyma Pure to increase efficiency and reduce side reactions.[1]
For sterically hindered carboxylic acids, consider using a more potent coupling agent like HATU, HBTU, or PyBOP.
Potential Cause B: Inappropriate solvent. The solvent can significantly impact the solubility of reactants and the reaction rate.
Troubleshooting:
Ensure all reactants are fully dissolved. Common solvents for amide coupling include DMF, DCM, and acetonitrile.
For poorly soluble starting materials, consider solvent mixtures or alternative polar aprotic solvents.
Potential Cause C: Incorrect stoichiometry or base. The presence of a non-nucleophilic base is often required to neutralize acids formed during the reaction.
Troubleshooting:
Use a slight excess (1.1-1.2 equivalents) of the amine or carboxylic acid to drive the reaction to completion.
Employ a suitable non-nucleophilic base such as DIPEA or triethylamine, typically at 2-3 equivalents.
Parameter
Recommendation
Rationale
Coupling Agents
EDC/HOBt, HATU, PyBOP
Varied reactivity to suit different substrates.
Solvents
DMF, DCM, Acetonitrile
Good solubility for a wide range of reactants.
Base
DIPEA, Triethylamine
Neutralizes acidic byproducts without competing in the reaction.
Temperature
0 °C to Room Temperature
Balances reaction rate with minimizing side reactions.
Problem 1.2: Formation of multiple products or difficult purification.
Potential Cause A: Side reactions of the coupling agent. Carbodiimides can form N-acylurea byproducts, which can be difficult to remove.
Troubleshooting:
The addition of HOBt or a similar additive can suppress N-acylurea formation.
Purification can often be achieved by aqueous workup followed by column chromatography.
Potential Cause B: Epimerization of chiral carboxylic acids. If the carboxylic acid has a stereocenter alpha to the carbonyl group, racemization can occur.
Troubleshooting:
Use coupling reagents known to minimize racemization, such as those with Oxyma Pure.
Perform the reaction at a lower temperature (e.g., 0 °C).
Reductive Amination Reactions
Reductive amination is a key method for forming C-N bonds.[2][3] Challenges often involve incomplete reaction, over-alkylation, or reduction of the starting carbonyl.
Problem 2.1: Incomplete reaction, starting materials remain.
Potential Cause A: Inefficient imine formation. The initial formation of the imine intermediate is crucial for the success of the reaction.
Troubleshooting:
Ensure the reaction is run under neutral to slightly acidic conditions (pH 5-6), which favors imine formation. This can be achieved by adding a catalytic amount of acetic acid.
The use of a dehydrating agent, such as molecular sieves, can help drive the equilibrium towards the imine.
Potential Cause B: Ineffective reducing agent. The choice of reducing agent is critical for selectively reducing the imine in the presence of the carbonyl starting material.
Troubleshooting:
Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent often used for one-pot reductive aminations.[3]
Sodium cyanoborohydride (NaBH3CN) is also effective, particularly in alcoholic solvents.[3] Be aware of the potential for toxic cyanide byproducts during workup.
If using sodium borohydride (NaBH4), it is best to first allow for complete imine formation before adding the reducing agent, as NaBH4 can also reduce the starting aldehyde or ketone.
Reducing Agent
Typical Solvent
Key Considerations
NaB(OAc)3H (STAB)
DCE, DCM, THF
Moisture sensitive. Good for one-pot reactions.
NaBH3CN
Methanol, Ethanol
Tolerates water. Potential for cyanide byproducts.
NaBH4
Methanol, Ethanol
Can reduce starting carbonyl; add after imine formation.
Problem 2.2: Formation of a di-alkylated product.
Potential Cause: The newly formed secondary amine is more nucleophilic than the starting primary amine and reacts further with the carbonyl.
Troubleshooting:
Use a stoichiometric amount or a slight excess (up to 1.5 equivalents) of the (3-Methoxyoxan-3-yl)methanamine.
Add the carbonyl compound slowly to the reaction mixture to maintain a low concentration.
If possible, use a less reactive carbonyl compound.
N-Alkylation with Alkyl Halides
Direct alkylation of the primary amine with alkyl halides can be challenging due to over-alkylation.
Problem 3.1: A mixture of mono- and di-alkylated products is obtained.
Potential Cause: The mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation.
Troubleshooting:
Use a significant excess of (3-Methoxyoxan-3-yl)methanamine to favor mono-alkylation. The unreacted starting material can be removed during workup.
Add the alkyl halide slowly to the reaction mixture.
Consider reductive amination as a more controlled method for mono-alkylation.[3]
Stability of the Oxane Ring and Methoxy Group
While generally robust, the oxane ring and methoxy group can be susceptible to cleavage under certain conditions.
Problem 4.1: Suspected ring-opening of the oxane moiety.
Potential Cause: Use of strong acidic conditions during the reaction or workup.
Troubleshooting:
Avoid prolonged exposure to strong acids (e.g., concentrated HCl, H2SO4).
If an acidic workup is necessary, use milder acids (e.g., dilute citric acid, saturated ammonium chloride) and keep the temperature low.
The oxane ring is generally stable to basic conditions.
Problem 4.2: Cleavage of the methoxy group.
Potential Cause: Use of harsh ether-cleaving reagents.
Troubleshooting:
Avoid reagents like BBr3, HBr, or HI, which are known to cleave ethers.
If removal of a methyl ether is desired, specific and controlled conditions would be necessary, but this is generally not an unintended side reaction under standard amination or amide coupling conditions.
References
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A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. (2017). Molecules, 22(11), 1839. [Link]
Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. (2019). Beilstein Journal of Organic Chemistry, 15, 2346-2352. [Link]
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Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link]
Copper-Catalyzed N- and O-Alkylation of Amines and Phenols using Alkylborane Reagents. (2013). Organic Letters, 15(7), 1544-1547. [Link]
Crystalline pharmaceutical and methods of preparation and use thereof. (2016).
Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. (2017). Carbohydrate Polymers, 169, 243-251. [Link]
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Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. (2020). Catalysts, 10(4), 444. [Link]
Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine. (2014).
A collective review of the synthetic approaches disclosed in prior patents to synthesize the renowned drug, Lamotrigine. (2024). Mediterranean Journal of Pharmacy and Pharmaceutical Sciences, 4(1), 52-74. [Link]
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Molecules, 29(4), 844. [Link]
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Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. (n.d.). Univerzita Karlova. Retrieved February 23, 2026, from [Link]
N-Dealkylation of Amines. (2020). Molecules, 25(13), 3019. [Link]
A collective review of the synthetic approaches disclosed in prior patents to synthesize the renowned drug, Lamotrigine. (2024). ResearchGate. [Link]
Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. (2017). Beilstein Journal of Organic Chemistry, 13, 1194-1200. [Link]
Synthesis of the Antimicrobial Peptide Murepavadin Using Novel Coupling Agents. (2024). International Journal of Molecular Sciences, 25(9), 4725. [Link]
Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carbox-amide and the purification thereof for use as an active pharmaceutical ingredient. (2017).
Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries. (2020). Chemical Science, 11(17), 4443-4449. [Link]
Methods for making oxetan-3-ylmethanamines. (2013).
The effect of aminooxy-linkers' structure on the mechanical properties of hyaluronan-oxime hydrogels. (2022). Express Polymer Letters, 16(3), 265-278. [Link]
Development of New Synthetic Reactions Using Hetero-Heavy Atoms and Their Application to Synthesis of Biofunctional Molecules. (2015). Yakugaku Zasshi, 135(9), 1005-1018. [Link]
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Synthesis and Elaboration of Medium-Sized Ring Building Blocks Prepared via Cascade Ring Expansion Reactions. (2019). ACS Omega, 4(2), 3465-3472. [Link]
A Convenient Synthesis of (±)-3-Methoxybenzodioxane-4,9,9-triol Neolignan, and Methyl Ethers of Isoamericanol A and Isoamericanin A. (2016). ResearchGate. [Link]
Purification, characterization, and identification of 3-hydroxy-4-methoxy benzal acrolein–an intermediate of synthesizing advantame. (2020). Food Science & Nutrition, 8(1), 589-596. [Link]
Study on Synthesis Of Oxetan-3-ol. (2014). ResearchGate. [Link]
Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. (2016). Molecules, 21(8), 988. [Link]
Purification, characterization, and identification of 3-hydroxy-4-methoxy benzal acrolein-an intermediate of synthesizing advantame. (2020). Food Science & Nutrition, 8(1), 589-596. [Link]
Total syntheses of highly oxidative Ryania diterpenoids facilitated by innovations in synthetic strategies. (2025). Beilstein Journal of Organic Chemistry, 21, 198-223. [Link]
Chemical Modifications of Hyaluronan using DMTMM-Activated Amidation. (2013). Diva-portal.org. [Link]
Catalyst for synthesis of siloxanes. (2014).
PROPERTIES OF CHEMICALLY MODIFIED GELATIN FILMS. (2005). Brazilian Journal of Chemical Engineering, 22(2), 279-287. [Link]
Stereoselective synthesis of 2,3,4-highly substituted oxetanes by intramolecular C–C bond forming Michael addition. (2014). Chemical Communications, 50(74), 10816-10819. [Link]
Technical Support Center: Handling & Stability of (3-Methoxyoxan-3-yl)methanamine
Executive Summary & Stability Profile (3-Methoxyoxan-3-yl)methanamine (often abbreviated as MOMA in internal workflows) is a specialized heterocyclic building block featuring a quaternary center at the C3 position . This...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Stability Profile
(3-Methoxyoxan-3-yl)methanamine (often abbreviated as MOMA in internal workflows) is a specialized heterocyclic building block featuring a quaternary center at the C3 position . This structural motif—a tertiary ether adjacent to a primary amine—creates a unique stability profile that differs from simple linear ethers.
The primary decomposition pathway is acid-catalyzed
-elimination of methanol , resulting in the formation of a dihydropyran derivative. This reaction is driven by the relief of steric strain at the quaternary center and the formation of a thermodynamically stable alkene.
Key Chemical Liabilities
Liability Type
Trigger
Mechanism
Consequence
Demethoxylation
Acid (pH < 4) + Heat
E1 Elimination
Loss of Methoxy group; formation of alkene (impurity).
Carbamate Formation
Atmospheric
Nucleophilic Attack
Formation of solid carbamate salts (crust on vial).
Oxidation
Air/Peroxides
N-Oxidation
Formation of N-oxides or hydroxylamines.
Decomposition Mechanism (Visualized)
Understanding the mechanism is the first step in prevention. The following diagram illustrates the acid-catalyzed pathway that users most frequently encounter inadvertently during workups or salt formation.
Figure 1: Acid-catalyzed demethoxylation pathway. The tertiary methoxy group acts as a leaving group under acidic conditions, similar to the deprotection of a trityl or t-butyl ether.
Troubleshooting Guide
Issue 1: "I see a new double bond in my NMR after acid workup."
Diagnosis: You likely exposed the compound to strong aqueous acid (HCl,
) or Lewis acids (e.g., , ) during the quench or extraction phase.
The Science: Tertiary methyl ethers are acid-labile. While less sensitive than acetals, they will undergo E1 elimination to form the alkene if a stable carbocation can form at the tertiary center.
Corrective Action:
Switch Quench Method: Use saturated
(mildly acidic) or phosphate buffer (pH 7) instead of 1M HCl.
Temperature Control: Perform all acid-neutralization steps at
.
Protocol Adjustment: If an amine salt is required, use a stoichiometric amount of anhydrous acid (e.g., 1.0 eq HCl in dioxane) at
and precipitate immediately, rather than concentrating from aqueous acid.
Issue 2: "The liquid turned into a white solid crust upon storage."
Diagnosis: Formation of carbamate salts due to reaction with atmospheric
.
The Science: Primary amines are nucleophilic and react with to form carbamic acid, which then reacts with another equivalent of amine to form a salt.
Corrective Action:
Storage: Store under Argon or Nitrogen atmosphere.
Recovery: Dissolve the solid in a basic organic solvent (e.g., DCM with 5%
) and wash with basic brine (pH 10) to regenerate the free base.
Issue 3: "Low yield during amide coupling (HATU/EDC)."
Diagnosis: Steric hindrance at the quaternary center is slowing down the reaction, allowing competitive hydrolysis of the active ester.
The Science: The amine is attached to a neopentyl-like carbon (a
adjacent to a quaternary center). This creates significant steric bulk, reducing the nucleophilicity of the nitrogen.
Corrective Action:
Increase Temperature: Gently heat the coupling reaction to
(ensure conditions are basic to prevent ether cleavage).
Change Base: Use a smaller base like N-methylmorpholine (NMM) instead of DIPEA to reduce crowding around the reactive site.
Recommended Handling Protocols
Protocol A: Safe Workup (pH Controlled)
Use this workflow to isolate the free base without degradation.
Dilution: Dilute reaction mixture with EtOAc or DCM.
Quench: Add saturated
or 1M NaOH (Target pH > 10). Do not use acid to separate from neutral impurities.
Extraction: Extract the aqueous layer 3x with organic solvent.
Drying: Dry over
(Avoid if slightly acidic, though usually safe).
Concentration: Rotary evaporate at bath temperature
.
Protocol B: Stable Salt Formation
If you must store the compound as a salt, follow this anhydrous method.
Dissolve 1.0 g of (3-Methoxyoxan-3-yl)methanamine in 10 mL anhydrous
or MTBE.
Cool solution to
in an ice bath.
Dropwise add 1.0 equivalent of 4M HCl in Dioxane . Avoid aqueous HCl.
A white precipitate should form immediately.
Filter under Nitrogen/Argon to avoid moisture absorption (hygroscopic risk).
Store at
.
Frequently Asked Questions (FAQ)
Q: Can I use TFA for deprotection of other groups on the molecule?A:Proceed with extreme caution. TFA is strong enough to cleave the tertiary methyl ether at room temperature over time. If you must use TFA, keep the reaction time under 30 minutes at
and use scavengers (like triethylsilane) to quench any resulting carbocations, although this does not prevent the elimination pathway. Consider using mild deprotection methods (e.g., Pd/C for Cbz/Bn) instead of acid-labile groups (Boc) if possible.
Q: Is the methoxy group stable to reduction (e.g.,
)?A: Yes. The ether linkage is generally stable to hydride reducing agents and basic conditions. You can safely reduce amides or esters elsewhere in the molecule without affecting the 3-methoxy group.
Q: Why does the boiling point seem inconsistent in literature?A: This is often due to decomposition during distillation. Because of the thermal elimination risk (loss of MeOH), we recommend Kugelrohr distillation under high vacuum (< 0.5 mbar) at the lowest possible temperature, rather than standard atmospheric distillation.
References
Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to section on cleavage of tertiary alkyl ethers).
Context: Establishes the baseline acid-lability of tertiary ether bonds.
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
PubChem Compound Summary. (2024). (3-Methoxyoxan-3-yl)methanamine.[2] National Center for Biotechnology Information.
(Note: Search CID for specific physicochemical data).
Tetrahydropyran Derivatives in Drug Discovery. (2017). Journal of Medicinal Chemistry.
A Senior Application Scientist's Guide to LC-MS Analysis of (3-Methoxyoxan-3-yl)methanamine Hydrochloride and Its Derivatives
For researchers, scientists, and drug development professionals, the robust and reliable analysis of novel chemical entities is paramount. This guide provides an in-depth technical comparison of Liquid Chromatography-Mas...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the robust and reliable analysis of novel chemical entities is paramount. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the analysis of (3-Methoxyoxan-3-yl)methanamine hydrochloride and its potential derivatives. In the absence of established, specific methodologies for this compound, this document serves as a comprehensive guide to method development, drawing upon extensive experience with structurally similar polar amines and established chromatographic principles.
Understanding the Analyte: Chemical Properties and Analytical Challenges
(3-Methoxyoxan-3-yl)methanamine is a polar molecule characterized by a primary amine group and an ether linkage within a cyclic oxane structure.[1] Its hydrochloride salt form suggests good aqueous solubility. The primary amine imparts a basic character, which can lead to significant challenges in traditional reversed-phase liquid chromatography (RPLC), most notably poor retention and peak tailing due to interactions with residual silanol groups on silica-based columns.[2]
The low molecular weight and high polarity (indicated by a negative XlogP) are critical factors that will dictate the choice of analytical strategy.
Comparative Analysis of Chromatographic Strategies
The primary challenge in the LC-MS analysis of (3-Methoxyoxan-3-yl)methanamine is achieving adequate chromatographic retention and good peak shape. We will compare three primary strategies: Reversed-Phase Liquid Chromatography (RPLC) with modifiers, Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography.
Reversed-Phase Liquid Chromatography (RPLC)
Standard RPLC with C18 columns is often the first approach for small molecule analysis. However, for polar, basic compounds like our target analyte, this method is often suboptimal without modification.
Without Modifiers: Expect little to no retention and poor peak shape. The polar analyte has a higher affinity for the polar mobile phase than the nonpolar stationary phase.[3][4]
With Ion-Pairing Reagents: The addition of an ion-pairing reagent (e.g., trifluoroacetic acid - TFA, or heptafluorobutyric acid - HFBA) to the mobile phase can improve retention by forming a less polar ion pair with the protonated amine. However, ion-pairing reagents are known to cause significant ion suppression in the mass spectrometer, which is a major drawback for LC-MS analysis.
High pH Mobile Phase: Using a mobile phase with a pH above the pKa of the amine group will neutralize the charge on the analyte, increasing its hydrophobicity and thus its retention on a C18 column.[3] This requires a pH-stable column.
HILIC is an excellent alternative for the separation of highly polar compounds.[4] It utilizes a polar stationary phase (e.g., bare silica, or bonded with polar functional groups) and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile.[4]
Mechanism: A water-enriched layer is formed on the surface of the polar stationary phase, and the polar analyte partitions between this layer and the bulk mobile phase.
Advantages: HILIC offers enhanced retention for polar analytes and is compatible with the high organic mobile phases that are beneficial for ESI-MS sensitivity.[4]
Considerations: Equilibration times can be longer than in RPLC, and matrix effects can be different.
Mixed-Mode Chromatography
Mixed-mode columns combine reversed-phase and ion-exchange functionalities on a single stationary phase.[4] This dual retention mechanism can provide excellent retention and selectivity for polar and charged analytes.
Mechanism: Retention is based on both hydrophobic interactions and ion-exchange interactions with the stationary phase.
Advantages: Offers a high degree of flexibility in method development by adjusting mobile phase pH and ionic strength. It can provide superior retention and peak shape for challenging polar compounds.[4]
Comparison Summary:
Chromatographic Mode
Pros
Cons
Best For
RPLC (High pH)
Utilizes common C18 columns (pH stable). Good for moderately polar amines.
Requires pH-stable columns. May still have limited retention for very polar compounds.
Initial screening and for derivatives with increased hydrophobicity.
HILIC
Excellent retention for highly polar compounds. High organic mobile phase is good for MS sensitivity.
Longer equilibration times. Can be sensitive to sample matrix.
The parent compound and highly polar derivatives.
Mixed-Mode
Strong retention for polar and charged analytes. High degree of method development flexibility.
Can have more complex method development.
Challenging separations and for a wide range of derivative polarities.
Mass Spectrometry Considerations
Electrospray ionization (ESI) in positive ion mode is the recommended ionization technique for (3-Methoxyoxan-3-yl)methanamine and its derivatives due to the presence of the basic amine group, which is readily protonated.
Parent Ion: The expected parent ion will be the protonated molecule, [M+H]+, at an m/z of approximately 146.1176.[1]
Fragmentation: Tandem mass spectrometry (MS/MS) will be crucial for structural confirmation and for developing selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods for quantification. Fragmentation is likely to occur at the C-C bond adjacent to the nitrogen and at the ether linkages.
High-Resolution Mass Spectrometry (HRMS): The use of a high-resolution mass spectrometer (e.g., TOF or Orbitrap) is highly recommended, especially during method development, to confirm the elemental composition of the parent ion and its fragments.[5][6]
Experimental Protocols
The following are starting point protocols for developing an LC-MS method for (3-Methoxyoxan-3-yl)methanamine hydrochloride.
Sample Preparation
Standard Preparation: Prepare a 1 mg/mL stock solution of (3-Methoxyoxan-3-yl)methanamine hydrochloride in methanol or water.
Working Solutions: Serially dilute the stock solution with the initial mobile phase composition to create working standards for method development and calibration curves.
Matrix Samples: For analysis in complex matrices (e.g., plasma, tissue homogenates), a protein precipitation followed by solid-phase extraction (SPE) may be necessary to remove interferences.[7][8]
LC-MS Method Development Workflow
Caption: A typical workflow for developing a robust LC-MS method.
Protocol 1: HILIC-MS Method
Column: Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0
Mobile Phase B: Acetonitrile
Gradient: 95% B to 50% B over 5 minutes
Flow Rate: 0.4 mL/min
Column Temperature: 40 °C
Injection Volume: 2 µL
MS Detector: Triple Quadrupole or Q-TOF
Ionization Mode: ESI Positive
Capillary Voltage: 3.0 kV
Source Temperature: 150 °C
Desolvation Temperature: 400 °C
Cone Gas Flow: 50 L/hr
Desolvation Gas Flow: 800 L/hr
Protocol 2: Mixed-Mode-MS Method
Column: SIELC Obelisc N, 5 µm, 4.6 x 150 mm
Mobile Phase A: Water
Mobile Phase B: Acetonitrile
Mobile Phase C: 100 mM Ammonium Formate
Gradient: Isocratic at 10% A, 80% B, 10% C
Flow Rate: 1.0 mL/min
Column Temperature: 35 °C
Injection Volume: 5 µL
MS Parameters: As in Protocol 1.
Alternative Analytical Approaches: Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable amines, GC-MS can be a viable alternative.
Advantages: GC can provide excellent chromatographic resolution.
Disadvantages: (3-Methoxyoxan-3-yl)methanamine is a polar compound, which can lead to poor peak shape and adsorption in the GC system.[9] Derivatization is often required to improve volatility and chromatographic performance.[2] Common derivatizing agents for amines include silylating agents (e.g., BSTFA) or acylating agents. This adds an extra step to sample preparation and can introduce variability.
GC-MS vs. LC-MS Comparison:
Feature
LC-MS
GC-MS
Analyte Polarity
Well-suited for polar and non-volatile compounds.
Best for volatile, thermally stable compounds. Derivatization often needed for polar analytes.
Sample Preparation
Often simpler ("dilute and shoot" is sometimes possible).
Can be more complex due to the need for derivatization.
Throughput
Generally higher due to faster run times and simpler sample prep.
Can be lower due to longer run times and sample preparation.
Ionization
Soft ionization (ESI) typically yields the molecular ion.
Hard ionization (EI) can cause extensive fragmentation, which is good for library matching but may not produce a molecular ion.
Conclusion and Recommendations
For the analysis of (3-Methoxyoxan-3-yl)methanamine hydrochloride and its derivatives, an LC-MS approach is highly recommended due to the polar nature of the analyte.
Starting Point: Begin method development with a HILIC column and an acidic mobile phase containing a volatile buffer like ammonium formate. This approach is most likely to provide good retention and peak shape for the parent compound.
Alternative for Derivatives: For a series of derivatives with varying polarities, a mixed-mode column may offer a more universal solution.
Mass Spectrometry: Employ ESI in positive ion mode. Use a high-resolution mass spectrometer for initial characterization and a triple quadrupole instrument for developing a sensitive and selective quantitative assay.
While GC-MS is a potential alternative, the likely need for derivatization makes it a less direct and potentially more complex workflow compared to the recommended LC-MS strategies. The methodologies and comparative data presented in this guide provide a robust framework for developing a validated and reliable analytical method for this novel compound and its related substances.
References
CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES - HELDA. Available at: [Link]
HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. SIELC Technologies. Available at: [Link]
Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. Available at: [Link]
(3-methoxyoxan-3-yl)methanamine hydrochloride. PubChem. Available at: [Link]
Polar compounds separation by HPLC - any thoughts?. ResearchGate. Available at: [Link]
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Corporation. Available at: [Link]
Analytical Methods. Japan International Cooperation Agency. Available at: [Link]
Analytical Methods. Royal Society of Chemistry. Available at: [Link]
Rapid LC–MS–MS Analysis of Heterocyclic Amines in Salmon. LCGC International. Available at: [Link]
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC. Available at: [Link]
Analytical Methods. Royal Society of Chemistry. Available at: [Link]
A new derivative for oxosteroid analysis by mass spectrometry. PMC. Available at: [Link]
Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. ResearchGate. Available at: [Link]
Methoxyamine - Wikipedia. Wikipedia. Available at: [Link]
Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Waters Corporation. Available at: [Link]
Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry. PubMed. Available at: [Link]
Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Refubium - Freie Universität Berlin. Available at: [Link]
Analytical methods for diagnosis a mixture of narcotic substances in seized materials. ResearchGate. Available at: [Link]
Stereochemistry Studies of Some 1,3-dioxane Derivatives by Differential Mass Spectrometry and Computational Chemistry. ResearchGate. Available at: [Link]
Graphene Oxide Derivatives and Their Nanohybrid Structures for Laser Desorption/Ionization Time-of-Flight Mass Spectrometry Analysis of Small Molecules. MDPI. Available at: [Link]
Method for synthesizing methoxamine hydrochloride. Google Patents.
Analyzing Synthetic Cathinones Using Direct Sample Analysis Time-of-Flight Mass Spectrometry. Spectroscopy Online. Available at: [Link]
Navigating the Bioactivity Landscape: A Comparative Guide to Novel Heterocyclic Amine Analogs
A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Elucidation Introduction In the landscape of modern drug discovery, the systematic evaluation of analog series is paramount to identifying l...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Elucidation
Introduction
In the landscape of modern drug discovery, the systematic evaluation of analog series is paramount to identifying lead candidates with optimized potency, selectivity, and pharmacokinetic profiles. The core principle of this process lies in understanding the Structure-Activity Relationship (SAR), which delineates how subtle modifications to a core chemical scaffold influence its biological activity.
This guide provides a comprehensive framework for the comparative biological evaluation of novel chemical entities. Due to the absence of publicly available data on "(3-Methoxyoxan-3-yl)methanamine" and its specific analogs, this document will utilize a representative case study based on a generalized methoxy-substituted heterocyclic amine scaffold. The methodologies, experimental designs, and data interpretation principles described herein are universally applicable to the preclinical evaluation of new chemical series. We will explore the causal relationships behind experimental choices, emphasizing self-validating protocols and grounding our discussion in authoritative scientific principles.
Part 1: The Foundation - Designing a Focused Analog Series
The journey from a hit compound to a clinical candidate is one of iterative design, synthesis, and testing. The initial design of an analog series is critical and should be guided by clear hypotheses. For a hypothetical lead compound, "Lead-1," featuring a methoxy-substituted heterocyclic core, key areas for modification would include:
The Methoxy Group: Substitution or replacement to probe the role of this group in target binding. Is it a key hydrogen bond acceptor, or does it primarily influence conformation and solubility?
The Amine Functionality: Modification of the basicity (pKa) and steric bulk around the nitrogen can dramatically affect target engagement and membrane permeability.
The Heterocyclic Core: Alterations to the ring system itself (e.g., ring size, heteroatom substitution) can modulate the three-dimensional presentation of key pharmacophoric elements.
For our illustrative purposes, we will consider a hypothetical series of analogs designed to probe these features.
Part 2: Experimental Workflow for Comparative Biological Evaluation
A tiered approach to biological screening is essential for efficient and cost-effective decision-making. This workflow progresses from broad, high-throughput in vitro assays to more complex, physiologically relevant cell-based models.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Part 3: Data Synthesis and SAR Interpretation
The ultimate goal of this extensive testing is to generate a clear dataset that allows for the elucidation of structure-activity relationships. The data should be compiled into a table for easy comparison.
Table 1: Hypothetical Biological Data for Lead-1 Analog Series
Compound ID
Modification from Lead-1
5-HT2A Ki (nM)
MCF-7 IC50 (µM)
Lead-1
Parent Compound
50
10.5
Analog A
Methoxy -> Hydroxy
250
50.2
Analog B
Methoxy -> Chloro
45
8.9
Analog C
Amine -> N-Methyl Amine
75
15.1
Analog D
Oxane -> Cyclohexane
150
35.7
Interpretation of Hypothetical Data:
Methoxy Group is Key: Replacing the methoxy group with a hydroxyl (Analog A) significantly reduces both binding affinity and cellular potency, suggesting the methoxy group is crucial, perhaps for a specific hydrophobic interaction or by preventing unfavorable hydrogen bonding. Replacing it with a bioisosteric chloro group (Analog B) maintains or slightly improves activity, indicating that an electron-withdrawing, lipophilic group is tolerated at this position.
Steric Hindrance at Amine: Adding a methyl group to the amine (Analog C) decreases activity, suggesting that the primary amine may be involved in a critical hydrogen bonding interaction or that increased steric bulk is detrimental.
Importance of the Oxane Ring: Replacing the oxane ring with a cyclohexane (Analog D) leads to a substantial loss of activity. This highlights the importance of the oxygen heteroatom, which may be acting as a hydrogen bond acceptor or is critical for maintaining the correct conformation for receptor binding.
Conclusion
The comparative analysis of a focused analog series is a cornerstone of modern medicinal chemistry and drug development. By employing a systematic, multi-tiered experimental approach, researchers can efficiently translate raw biological data into actionable structure-activity relationship insights. This guide, while using a hypothetical compound series, outlines the robust and universally applicable principles of this process. The choice of assays, the meticulous execution of protocols, and the logical interpretation of comparative data are the essential steps that pave the way for the development of novel therapeutics. The true power of this approach lies in its ability to guide the rational design of subsequent generations of analogs, progressively refining the molecular architecture to achieve the desired biological effect.
References
Development of an LC–MS/MS Assay and Toxicokinetic Characterization of Hexamethylenetetramine in Rats. MDPI.[Link]
Biological Evaluation, Structure-Activity Relationships, and Three-Dimensional Quantitative. SciSpace.[Link]
Bioassays: Essential Tools for Evaluating Biological Activity and Safety. Longdom Publishing.[Link]
Determination of Methenamine in Biological Samples by Gas-Liquid Chromatography. Journal of Chromatography B: Biomedical Sciences and Applications.[Link]
Determination of methenamine, methenamine mandelate and methenamine hippurate in pharmaceutical preparations using ion-exchange HPLC. PubMed.[Link]
Structure and biological action of analogs and derivatives of biogenic polyamines. Fine Chemical Technologies.[Link]
Synthesis and pharmacological evaluation of highly potent [Dmt1]DALDA analogs. RTI International.[Link]
Structure-activity relationship studies on a series of 3α-[bis(4-fluorophenyl)methoxy]tropanes and 3α-[bis(4-fluorophenyl)methylamino]tropanes as novel atypical dopamine transporter (DAT) inhibitors for the treatment of cocaine use disorders. PMC.[Link]
New Validated Analytical Methods for the Determination of Methenamine Hippurate (An Antibiotic Agent). RJPT.[Link]
Biological evaluation of methanone as potential antineoplastic agent in 2D and 3D breast cancer models. PubMed.[Link]
Novel Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. ResearchGate.[Link]
Synthesis and pharmacological evaluation of new methyloxiranylmethoxyxanthone analogues. PubMed.[Link]
C-(4,5,6-trimethoxyindan-1-yl)methanamine: a mescaline analogue designed using a homology model of the 5-HT2A receptor. PubMed.[Link]
Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation. Arabian Journal of Chemistry.[Link]
Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. MDPI.[Link]
Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PMC.[Link]
Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. MDPI.[Link]
Structure-Activity Relationships of Synthetic Cathinones. PMC.[Link]
The effect and mechanism of novel methoxy curcumin analogs based on network pharmacology. PMC.[Link]
Comparative Analysis of Structural Analogs of Dipyridothiazines with m-Xylene and a Lutidine Moiety—In Silico, In Vitro, and Docking Studies. MDPI.[Link]
Biological Evaluation in Resistant Cancer Cells and Study of Mechanism of Action of Arylvinyl-1,2,4-Trioxanes. MDPI.[Link]
Design, synthesis, and evaluation of antitumor activity of 2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine derivatives as PD-1/PD-l1 inhibitors. PubMed.[Link]
STRATEGIES OF HYALURONAN CHEMICAL MODIFICATIONS FOR BIOMEDICAL APPLICATIONS. Revue Roumaine de Chimie.[Link]
Validation
A Comparative Guide to the Analytical Validation of (3-Methoxyoxan-3-yl)methanamine Hydrochloride
This guide provides a comprehensive framework for the analytical characterization and cross-validation of (3-Methoxyoxan-3-yl)methanamine hydrochloride, a novel heterocyclic amine. Given the absence of extensive publishe...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for the analytical characterization and cross-validation of (3-Methoxyoxan-3-yl)methanamine hydrochloride, a novel heterocyclic amine. Given the absence of extensive published experimental data for this specific molecule, this document serves as a predictive and methodological guide for researchers synthesizing or working with this compound. We will establish a robust, self-validating analytical workflow and compare the predicted data of our target compound with known data from structurally similar analogs to provide a comprehensive validation context.
Introduction and Structural Comparison
(3-Methoxyoxan-3-yl)methanamine hydrochloride is a substituted oxane derivative containing a quaternary carbon at the 3-position, which is substituted with both a methoxy and an aminomethyl group. This unique structure suggests potential applications as a building block in medicinal chemistry and materials science. Rigorous structural confirmation and purity assessment are paramount before its use in any research or development application.
To build a predictive analytical model, we will compare our target compound with three key analogs, each differing by a single structural modification: ring size (five-membered oxolane and four-membered oxetane) and the ring heteroatom (sulfur-containing thiane).
Caption: Chemical structures of the target compound and its analogs.
These analogs provide a logical basis for comparison. Variations in ring strain (oxetane > oxolane > oxane) and electronegativity/bond length (O vs. S) are expected to manifest as predictable shifts in spectroscopic data (NMR, IR) and chromatographic behavior.
Table 1: Comparison of Physicochemical Properties (Predicted & Known)
Note: Data for the hydrochloride salt will differ, primarily in molecular weight and solubility.
A Self-Validating Analytical Workflow
To ensure the identity, structure, and purity of a newly synthesized batch of (3-Methoxyoxan-3-yl)methanamine hydrochloride, a multi-technique, orthogonal approach is required. This workflow ensures that data from one technique corroborates the others, forming a self-validating loop from initial synthesis to final certification.
Caption: Proposed workflow for the validation of the target compound.
Key Experimental Protocols & Predicted Data
This section details the core analytical techniques required for full characterization, explaining the rationale behind methodological choices and providing predicted data for (3-Methoxyoxan-3-yl)methanamine hydrochloride.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Rationale: Electrospray Ionization (ESI) in positive mode is the method of choice. The primary amine is a basic site that is readily protonated in the ESI source, leading to a strong signal for the molecular ion ([M+H]⁺). High-resolution analysis (e.g., on an Orbitrap or TOF instrument) is critical to confirm the elemental composition, providing a highly confident identity check.[5]
Protocol: HRMS via ESI
Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The acid ensures the amine remains protonated for efficient ionization.
Instrumentation: Infuse the sample directly into a high-resolution mass spectrometer.
Acquisition Parameters:
Ionization Mode: ESI, Positive
Scan Range: m/z 50-500
Resolution: >70,000
Capillary Voltage: ~3.5 kV
Data Analysis: Look for the monoisotopic mass of the protonated free base (C₇H₁₆NO₂⁺).
Trustworthiness Check: The measured mass should be within 5 ppm of the theoretical mass. A sodium adduct ([M+Na]⁺) at m/z 168.09950 may also be observed.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the gold standard for unambiguous structure elucidation. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments is required to assign every proton and carbon and confirm connectivity, especially for the diastereotopic protons within the flexible oxane ring.[6]
Protocol: NMR Characterization
Sample Preparation: Dissolve ~10 mg of the hydrochloride salt in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is excellent for observing C-H signals but will exchange with the -NH₃⁺ protons, causing them to disappear. DMSO-d₆ will allow observation of the N-H protons.
Acquisition: Collect ¹H, ¹³C{¹H}, COSY, and HSQC spectra on a ≥400 MHz spectrometer.
Data Analysis:
Integrate the ¹H spectrum to confirm proton counts.
Use the HSQC spectrum to correlate each proton with its directly attached carbon.
Use the COSY spectrum to identify proton-proton coupling networks (e.g., tracing the path around the oxane ring).
Predicted ¹H and ¹³C NMR Data (in D₂O, shifts are estimates):
Singlet, no H-H coupling. Correlates with Cq-OCH₃ in HSQC.
-C H₂-NH₃⁺
~3.1, s, 2H
~52
Singlet, adjacent to quaternary C. Correlates with C-NH₃⁺ in HSQC.
-O-C H₂- (C6)
~3.7-3.9, m, 2H
~68
Most deshielded ring CH₂, adjacent to ether oxygen. COSY to C5-H₂.
-C H₂- (C5)
~1.6-1.8, m, 2H
~25
Aliphatic ring protons. COSY to C6-H₂ and C4-H₂.
-C H₂- (C4)
~1.8-2.0, m, 2H
~30
Aliphatic ring protons. COSY to C5-H₂.
-O-C H₂- (C2)
~3.5-3.7, m, 2H
~65
Deshielded ring CH₂, adjacent to ether oxygen. No COSY to other ring protons.
| C q (C3) | N/A | ~75 | Quaternary carbon, deshielded by O and N. No HSQC signal. |
Chromatographic Purity Assessment (HPLC)
Expertise & Rationale: High-Performance Liquid Chromatography (HPLC) is essential for determining the purity of the compound and identifying any related substances, such as synthesis impurities.[7] Reversed-phase chromatography is suitable for this polar compound. An acidic mobile phase modifier is required to ensure protonation of the amine, which prevents peak tailing and yields sharp, symmetrical peaks.
Protocol: Reversed-Phase HPLC
Sample Preparation: Prepare a 1 mg/mL solution in the mobile phase.
Instrumentation & Conditions:
Column: C18, 250 x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B: 0.1% TFA in Acetonitrile
Gradient: 5% B to 95% B over 20 minutes
Flow Rate: 1.0 mL/min
Detection: UV at 210 nm (for end-absorption, as there is no strong chromophore) or Evaporative Light Scattering Detector (ELSD).
Data Analysis: Integrate the peak area of the main component and any impurities. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.
Trustworthiness Check: The method should be validated for linearity, accuracy, and precision. Impurities observed can be further investigated by coupling the HPLC to a mass spectrometer (LC-MS) to obtain their molecular weights.[7]
Conclusion
The analytical validation of (3-Methoxyoxan-3-yl)methanamine hydrochloride requires a systematic and orthogonal approach. While public experimental data is currently unavailable, this guide establishes a robust framework based on foundational analytical principles and comparisons with structurally related molecules. By employing high-resolution mass spectrometry for elemental composition, a suite of NMR experiments for structural elucidation, and reversed-phase HPLC for purity assessment, researchers can generate a complete, trustworthy, and verifiable data package for this novel compound. This rigorous characterization is the critical first step toward exploring its potential applications in science and industry.
References
PubChem. (3-methoxyoxan-3-yl)methanamine hydrochloride. National Center for Biotechnology Information. [Link]
PubChem. (3-Methyloxetan-3-yl)methanamine. National Center for Biotechnology Information. [Link]
Chandler, C. et al. (2014). Molecular Characterization of Secondary Aerosol from Oxidation of Cyclic Methylsiloxanes. Environmental Science & Technology. [Link]
PubChem. (3-methoxyoxolan-3-yl)methanamine. National Center for Biotechnology Information. [Link]
Google Patents. (2008). Method for synthesizing methoxamine hydrochloride.
PubChem. (3-Nonyloxan-3-yl)methanamine. National Center for Biotechnology Information. [Link]
PubMed. (2022). Preclinical Validation of Tumor-Penetrating and Interfering Peptides against Chronic Lymphocytic Leukemia. Molecular Pharmaceutics. [Link]
IEEE Xplore. (2020). In Silico Design and Experimental Validation of Combination Therapy for Pancreatic Cancer. IEEE/ACM Transactions on Computational Biology and Bioinformatics. [Link]
US EPA. 2-methoxy-N-(pyridin-3-ylmethyl)ethanamine Properties. [Link]
Madhusudhan, G. et al. (2012). Synthesis of related substances of Tramadol hydrochloride, analgesic drug. Journal of Chemical and Pharmaceutical Research. [Link]
Di Giovannantonio, M. et al. (2021). On‐Surface Synthesis and Characterization of Tetraazanonacene. Angewandte Chemie International Edition. [Link]
Butkus, E. et al. (2012). Synthesis of 2-Oxaadamantane Derivatives. Chemistry of Heterocyclic Compounds. [Link]
Reddy, G. et al. (2008). Synthesis and spectral characterization of related compounds of riluzole, an amyotrophic lateral sclerosis drug substance. Arkivoc. [Link]
L-Guren, R. et al. (2021). A Novel Single-Step-Labeled 212 Pb-CaCO 3 Microparticle for Internal Alpha Therapy: Preparation, Stability, and Preclinical Data from Mice. Materials. [Link]
PubChem. (3-methoxythian-3-yl)methanamine. National Center for Biotechnology Information. [Link]
CAS: 1638766-88-9 | Formula: C7H15NO2[1]·HCl This guide outlines the operational safety and disposal procedures for (3-Methoxyoxan-3-yl)methanamine hydrochloride .[1][2] As a specialized building block with limited speci...
This guide outlines the operational safety and disposal procedures for (3-Methoxyoxan-3-yl)methanamine hydrochloride .[1][2] As a specialized building block with limited specific toxicological data, this protocol applies the Precautionary Principle , categorizing the substance as a hazardous organic amine salt requiring strict segregation from oxidizers and bases.
Part 1: Emergency Safety Assessment (Stop & Check)
Before handling waste, verify the chemical state and immediate hazards.
Parameter
Specification
Critical Safety Note
Hazard Class
Irritant / Potential Corrosive
Treat as H315 (Skin), H319 (Eye), H335 (Resp).[1] Amine salts can be corrosive to mucous membranes.[2]
Chemical Nature
Acidic Organic Salt
Water-soluble.[1][2] pH of aqueous solution will be acidic (~pH 4-5).[1]
Incompatibilities
Oxidizers & Strong Bases
DANGER: Do not mix with Bleach (NaOCl).[1][3] Reacts to form toxic/explosive chloramines.
PPE Requirements
Standard + Respiratory
Nitrile gloves (0.11mm min), Safety Goggles, Lab Coat. Use N95/P100 if dust is generated.
Part 2: Waste Stream Decision Matrix
The following workflow dictates the correct disposal path based on the physical state of the waste.
Figure 1: Disposal Decision Tree.[1] Note that while the molecule contains chloride (HCl salt), it is generally classified based on the carrier solvent. If solid, it is treated as solid organic waste.[1]
Why it matters: Amine salts are stable, but if accidentally mixed with strong bases (like NaOH waste), they liberate the free amine, which is often volatile and malodorous. If mixed with oxidizers (Nitric acid, Bleach), they can form explosive N-chloro compounds or nitrosamines.[1]
Protocol:
NEVER pour this waste into a container holding "Oxidizing Acids" or "Bleach Waste."
NEVER comingle with cyanide waste (acidic salt + cyanide = HCN gas).
Segregate into "General Organic Waste."
2. Packaging & Labeling
Solid Waste (Pure Compound/Expired Shelf Life):
Keep the substance in its original vial if possible.
Place the vial into a clear, sealable secondary bag (Ziploc type).
Deposit into the Solid Hazardous Waste drum.
Labeling: Must read "Organic Solid, Toxic, Irritant." List the full chemical name. Do not just write "Amine Salt."
Liquid Waste (Reaction Mixtures):
Determine the primary solvent (e.g., DMSO, Methanol, Dichloromethane).
Pour into the corresponding carboy (Halogenated vs. Non-Halogenated).
Rinse: Triple rinse the empty reaction vessel with the compatible solvent and add rinsate to the waste container.
Log: Record the approximate concentration of the amine on the waste tag.
3. Container Decontamination
Empty Vials:
If the vial contained pure substance, it is considered "P-listed" equivalent in rigor (though not officially P-listed).[1]
Procedure: Triple rinse with water or methanol. Collect the rinsate as hazardous waste.[4][5]
Cover the spill with wet paper towels (water-dampened) to suppress dust.[1]
Scoop the wet material into a wide-mouth waste jar.[1]
Wipe the surface with a mild soap solution.
Test surface pH with litmus paper to ensure no acidic residue remains.
Scenario B: Solution Spill
Absorb: Use a universal absorbent pad or vermiculite.
Neutralize (Optional for >100mL): If a large acidic volume is spilled, sprinkle Sodium Bicarbonate (NaHCO3) over the spill until bubbling ceases.
Disposal: Collect all absorbent materials as Solid Hazardous Waste .
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[7][8] National Academies Press. [Link]
U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[Link][1]
American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories.[Link][1]